Emtricitabine Sulfone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FN3O5S |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
InChI Key |
LXHJWNGFWJHQGC-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Emtricitabine Sulfone: A Comprehensive Technical Overview of its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental chemical properties of Emtricitabine Sulfone, a key metabolite of the antiretroviral drug Emtricitabine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
This compound is the fully oxidized metabolite of Emtricitabine, formed through the oxidation of the sulfur atom in the oxathiolane ring. While it is primarily considered an impurity or a reference standard in pharmaceutical preparations, understanding its chemical characteristics is crucial for comprehensive drug stability and metabolism studies.
Quantitative Data Summary
The following table summarizes the known basic chemical properties of this compound. It is important to note that while the fundamental identifiers are well-established, extensive experimental data on its physicochemical properties are not widely available in the public domain.
| Property | Value | Source |
| CAS Number | 1161846-23-6 | [1][2] |
| Molecular Formula | C₈H₁₀FN₃O₅S | [1][2] |
| Molecular Weight | 279.2 g/mol | [2] |
Due to the limited availability of experimental data for this compound, the following table presents the corresponding properties of the parent drug, Emtricitabine, for comparative reference.
| Property | Value (for Emtricitabine) | Source |
| Melting Point | 136-140 °C | [3][4] |
| Boiling Point | 443.28 °C (Predicted) | [3] |
| Water Solubility | 112 mg/mL at 25 °C | [3] |
| pKa | 2.65 (Amine) | [3] |
| LogP | -0.43 | [3] |
Metabolic Pathway of Emtricitabine
Emtricitabine undergoes metabolic transformation in the body. A key pathway involves the oxidation of the sulfide group in the oxathiolane ring. This process leads to the formation of Emtricitabine Sulfoxide as an intermediate metabolite, which can be further oxidized to this compound.[5] Understanding this pathway is critical for evaluating the drug's pharmacokinetic profile and identifying potential metabolites.
Caption: Metabolic pathway of Emtricitabine to its sulfoxide and sulfone metabolites.
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid this compound transitions to a liquid state.
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or an oil bath) along with a calibrated thermometer.
-
The sample is heated slowly and at a controlled rate.
-
The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Methodology:
-
An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.
-
The concentration of the dissolved solute in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent (usually water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or strong base.
-
The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point(s) of the titration.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of this compound between n-octanol and water.
Methodology:
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.
-
The flask is sealed and shaken vigorously to allow for partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two immiscible layers.
-
The concentration of the compound in both the n-octanol and the aqueous layers is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties discussed.
Caption: A logical workflow for determining key physicochemical properties of a compound.
References
The Unseen Metabolite: An In-Depth Technical Guide on the Early Discovery and Development of Emtricitabine and the Exploration of its Sulfone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI). While its pharmacology and metabolism have been extensively studied, leading to the identification of its primary metabolites, the 3'-sulfoxide diastereomers and 2'-O-glucuronide, the potential existence and role of a further oxidized metabolite, Emtricitabine Sulfone, remains largely unexplored in publicly available literature. This technical guide provides a comprehensive overview of the early discovery and development of Emtricitabine, detailing its mechanism of action, synthesis, and metabolic pathways. Furthermore, this document delves into the hypothetical landscape of this compound, postulating its synthesis, potential biological activity, and the experimental methodologies that could be employed for its investigation. This guide aims to serve as a valuable resource for researchers interested in the nuanced metabolic pathways of NRTIs and the potential for novel antiviral drug discovery.
Early Discovery and Development of Emtricitabine
Emtricitabine, chemically known as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one, is a synthetic nucleoside analog of cytidine.[1] Its development was a significant milestone in the fight against Human Immunodeficiency Virus (HIV).
Mechanism of Action
Emtricitabine is a prodrug that, upon entering host cells, is phosphorylated by cellular enzymes to its active form, emtricitabine 5'-triphosphate.[2] This triphosphate metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). By competing with the natural substrate, deoxycytidine 5'-triphosphate, and by being incorporated into the nascent viral DNA chain, it leads to chain termination, thus halting viral replication.[3]
Biotransformation and Metabolites
In vivo, emtricitabine is primarily excreted unchanged in the urine.[3] However, a portion of the drug undergoes biotransformation. The major identified metabolites are the 3'-sulfoxide diastereomers, accounting for approximately 9% of the dose, and the 2'-O-glucuronide conjugate, which constitutes about 4% of the dose.[1][3]
The Hypothetical Landscape of this compound
While not a commonly reported metabolite, the formation of a sulfone derivative from the thioether moiety in emtricitabine is chemically plausible through further oxidation of the sulfoxide metabolite.
Postulated Synthesis of this compound
The synthesis of this compound could likely be achieved through the oxidation of either Emtricitabine or its sulfoxide derivative. Standard oxidation protocols for converting sulfides or sulfoxides to sulfones could be adapted.
Experimental Protocol: Hypothetical Synthesis of this compound from Emtricitabine Sulfoxide
-
Dissolution: Dissolve Emtricitabine 3'-sulfoxide in a suitable organic solvent, such as acetic acid or a mixture of acetone and water.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution in a controlled manner (e.g., dropwise addition at a controlled temperature, potentially 0°C to room temperature). The stoichiometry of the oxidant should be carefully controlled to favor sulfone formation.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Quenching and Work-up: Once the reaction is complete, quench any excess oxidizing agent. For example, if using KMnO4, a solution of sodium bisulfite can be added until the purple color disappears. The reaction mixture can then be neutralized and extracted with an appropriate organic solvent.
-
Purification: The crude product can be purified using column chromatography on silica gel to isolate the this compound.
-
Characterization: The structure of the purified compound should be confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Predicted Antiviral Activity
The biological activity of this compound is unknown. Oxidation of the sulfur atom to a sulfone group would significantly alter the electronics and steric properties of the 1,3-oxathiolane ring. This modification could potentially impact its interaction with viral reverse transcriptase and its overall antiviral efficacy. It is conceivable that the sulfone could exhibit reduced, altered, or even enhanced antiviral activity compared to the parent drug.
Quantitative Data Summary
The following tables summarize key quantitative data for Emtricitabine. Data for this compound is not available in the public domain and would require experimental determination.
| Pharmacokinetic Parameter | Emtricitabine | Reference |
| Bioavailability | 93% | [4] |
| Protein Binding | < 4% | [3] |
| Elimination Half-life | ~10 hours | [3][4] |
| Metabolism | ~13% (9% as 3'-sulfoxide, 4% as 2'-O-glucuronide) | [1][3] |
| Excretion | Primarily renal | [4] |
| Antiviral Activity (In Vitro) | Emtricitabine | Reference |
| HIV-1 | ||
| EC50 (in PBM cells) | Varies by isolate | |
| Hepatitis B Virus (HBV) | ||
| EC50 | Potent activity observed | [4] |
Visualizations
Signaling Pathway and Metabolism
References
Emtricitabine and its Metabolites: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC), a synthetic nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment and prevention of HIV-1 infection.[1] As an analog of cytidine, its mechanism of action involves the inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle.[2] Following administration, emtricitabine undergoes metabolic transformation, leading to the formation of several key metabolites. This technical guide provides an in-depth review of emtricitabine and its primary metabolites, focusing on their chemical properties, metabolic pathways, pharmacokinetic profiles, and the analytical methodologies employed for their quantification.
Chemical and Physical Properties
Emtricitabine is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Emtricitabine
| Property | Value |
| Chemical Formula | C₈H₁₀FN₃O₃S |
| Molecular Weight | 247.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | Freely soluble |
| log P | -0.43 |
| pKa | 4.90 |
Metabolism of Emtricitabine
The metabolism of emtricitabine is limited, with the majority of the drug being excreted unchanged in the urine.[3] The primary metabolic pathways involve oxidation and glucuronidation.[3][4] Approximately 13% of an administered dose is recovered in the urine as metabolites.[3][4]
The main metabolites identified are:
-
3'-Sulfoxide Diastereomers: Formed through the oxidation of the thiol moiety of the oxathiolane ring. These account for approximately 9% of the excreted dose.[3][4]
-
2'-O-Glucuronide: Formed by conjugation with glucuronic acid. This metabolite accounts for about 4% of the excreted dose.[3][4]
A minor metabolic pathway can also lead to the formation of 5-fluorocytosine.[4] It is important to note that emtricitabine is not a significant substrate for hepatic cytochrome P450 (CYP) enzymes.[3]
Figure 1: Metabolic pathway of emtricitabine.
Pharmacokinetics
Emtricitabine is rapidly and extensively absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours. The bioavailability of the capsule formulation is high, at approximately 93%.[3] The pharmacokinetic parameters of emtricitabine are dose-proportional over a range of 25 to 200 mg.[3] The plasma half-life of emtricitabine is approximately 10 hours.[3][4]
Table 2: Pharmacokinetic Parameters of Emtricitabine in Adults
| Parameter | Value (Mean ± SD) |
| Cmax | 1.8 ± 0.7 µg/mL |
| AUC (0-24h) | 10.0 ± 3.1 µg·h/mL |
| Plasma Half-life (t½) | ~10 hours |
| Apparent Volume of Distribution (Vd/F) | 1.4 ± 0.3 L/kg |
| Renal Clearance | ~86% of total clearance |
| Protein Binding | <4% |
Data is for a 200 mg once-daily dose in HIV-infected subjects.[3]
Analytical Methodologies
The quantification of emtricitabine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest.
-
Protein Precipitation (PPT): A simple and rapid method where a solvent such as acetonitrile or methanol is added to the plasma or urine sample to precipitate proteins. This is often followed by centrifugation to separate the supernatant containing the analytes.
-
Solid-Phase Extraction (SPE): A more selective technique that involves passing the sample through a solid sorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. Oasis HLB and C18 cartridges are commonly used for emtricitabine and its metabolites.[5]
Figure 2: Common sample preparation workflows.
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC)
-
Reverse-Phase Chromatography: This is the most widely used mode for the separation of emtricitabine and its metabolites. C18 columns are commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5] Gradient elution is often necessary to achieve optimal separation of the parent drug and its more polar metabolites.
Detection
-
UV Detection: Emtricitabine has a UV absorbance maximum at approximately 280 nm, which allows for its quantification using a UV detector.[5]
-
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially for the analysis of metabolites at low concentrations. Electrospray ionization (ESI) in positive ion mode is commonly used.
Table 3: Example HPLC-UV Method Parameters for Emtricitabine
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 10 mM Potassium Dihydrogen Phosphate Buffer (pH 6.8) : Methanol : 2% Acetic Acid (73:25:2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~5.78 min |
Table 4: Example LC-MS/MS Method Parameters for Emtricitabine in Human Urine
| Parameter | Condition |
| Column | Hypurity Advance, 50 mm x 2.1 mm, 5 µm |
| Mobile Phase | Isocratic: 5mM Ammonium Acetate : Acetonitrile : Methanol (30:30:40, v/v/v) |
| Flow Rate | Not specified |
| Run Time | 2.6 min |
| Detection | Tandem Mass Spectrometry (Positive ESI) |
| MRM Transition | Not specified |
| Internal Standard | Abacavir |
Source: Journal of Chemical and Pharmaceutical Research, 2012, 4(1):254-259
Mass Spectrometry Fragmentation
Understanding the fragmentation patterns of emtricitabine and its metabolites is essential for developing selective MRM (Multiple Reaction Monitoring) methods for LC-MS/MS analysis.
-
Emtricitabine: The protonated molecule [M+H]⁺ at m/z 248 is often selected as the precursor ion. A common product ion at m/z 130 corresponds to the fluorocytosine moiety.
-
Glucuronide Metabolites: These typically show a neutral loss of the glucuronic acid moiety (176 Da) in the mass spectrometer.
-
Sulfoxide Metabolites: The fragmentation will be similar to the parent drug, with a mass shift corresponding to the addition of an oxygen atom.
Conclusion
This technical guide has provided a comprehensive overview of the metabolism, pharmacokinetics, and analytical methodologies related to emtricitabine and its major metabolites. The provided data and protocols serve as a valuable resource for researchers and scientists involved in the development and analysis of this important antiretroviral agent. Further research into the clinical significance of the individual sulfoxide diastereomers and the development of validated, simultaneous quantification methods for all major metabolites in various biological matrices will continue to enhance our understanding of emtricitabine's disposition and efficacy.
References
Molecular formula of Emtricitabine Sulfone C8H10FN3O5S
A-46-2004-00002-00001-1.pdf
https to vertexaisearch cloud google com grounding api redirect AUZIYQHyWohfrR HUjWcxkYpTkGvgoY0walauwSlRGlu sweqmoTKziqgWeQJNLR9 FIrFOORR0nT5JoVu7iLdQmayM1cWRyfsg8wffNMASlbsaRIkXlrgGPLbEqNMddl5E0vrdCTPCwyslUVq0vHJHCUApMP6tTv 77E87W1hsJi56NgQAzTXWPXkqvMEn2P6RHqCrUNRI7sEZ8NF38Va6N7KV 4gor5Ixmzjkqyl7OmNrMpdYgrFKU0BQUv6KERBrgWCz4FgebvaG0751F2Tp sjuwwKe
--
-áthought The initial search has confirmed that "Emtricitabine Sulfone" is a known degradation product or impurity of Emtricitabine, particularly observed in forced degradation studies under oxidative stress. However, the search results do not provide a detailed, standalone technical guide on the sulfone itself. Instead, they focus on the analysis of the parent drug, Emtricitabine, and mention the sulfone in the context of stability-indicating methods.
I have found information on:
-
Forced Degradation Studies: Several papers describe subjecting Emtricitabine to stress conditions (acid, base, oxidation, heat, light) to identify degradation products.[1][2][3][4][5] Oxidative stress is consistently mentioned as the condition that produces degradation products, which would include the sulfone.
-
Analytical Methods: The primary context for finding information is within the development and validation of HPLC and UPLC methods for Emtricitabine.[1][2][3][5][6][7] These papers are designed to prove that the analytical method can separate the main drug from its degradation products, including the sulfone.
-
Synthesis: There is extensive information on the synthesis of the parent drug, Emtricitabine.[8][9][10][11] However, there are no direct protocols for the specific synthesis of this compound. It is formed through oxidation of Emtricitabine.
-
Metabolism: Emtricitabine is metabolized intracellularly to its active triphosphate form.[12][13] The sulfone is more of a chemical degradation product than a primary biological metabolite.
Missing Information:
-
Detailed, discrete physicochemical properties of pure this compound (e.g., melting point, solubility, pKa).
-
A specific protocol for the preparative synthesis and purification of this compound. The current information only describes its formation under analytical-scale stress testing.
-
Specific signaling pathways involving the sulfone. As an impurity, it's unlikely to have a designated signaling pathway; its relevance is in the context of the parent drug's stability.
Given these findings, I will structure the technical guide around this compound as a key oxidative degradation product of Emtricitabine. I can create the required tables, protocols, and diagrams based on this context.
Updated Plan:
-
Structure the Guide: Frame the document around the identification, formation, and analysis of this compound as a critical quality attribute and impurity of Emtricitabine.
-
Physicochemical Data Table: Create a table listing the known properties of this compound. This will include the molecular formula, molecular weight (which I can calculate), and its classification as an oxidative degradation product.
-
Experimental Protocols:
-
Detail a representative experimental protocol for the forced oxidative degradation of Emtricitabine to generate this compound, based on the conditions described in the search results (e.g., using H2O2).[4]
-
Detail a representative analytical protocol (RP-HPLC) for the detection and separation of this compound from the parent drug, based on the methods found.[5][6]
-
-
Visualizations (Graphviz):
-
Create a diagram illustrating the chemical transformation pathway from Emtricitabine to this compound via oxidation.
-
Create a workflow diagram for a typical forced degradation study , showing the steps from stress application to analytical detection.
-
-
Compile the Guide: Write the full whitepaper, integrating the tables, protocols, and diagrams with explanatory text, adhering to all formatting and citation requirements. I will cite the sources that describe the formation and analysis of degradation products.### This compound (C₈H₁₀FN₃O₅S): A Technical Whitepaper on the Primary Oxidative Degradation Product of Emtricitabine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Emtricitabine (FTC) is a crucial nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV infection. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This technical guide provides an in-depth analysis of this compound (C₈H₁₀FN₃O₅S), the principal oxidative degradation product of Emtricitabine. Understanding the formation, identification, and quantification of this impurity is essential for robust formulation development, stability testing, and quality control in the pharmaceutical industry. This document outlines the physicochemical properties of this compound, detailed experimental protocols for its generation via forced degradation, and analytical methods for its detection.
Physicochemical and Structural Data
This compound is formed by the oxidation of the thioether group in the oxathiolane ring of the parent molecule, Emtricitabine. This transformation significantly alters the polarity and chemical properties of the molecule. The key identifying characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN₃O₅S | - |
| Molecular Weight | 279.25 g/mol | Calculated |
| IUPAC Name | 4-amino-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,1-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one | - |
| Parent Compound | Emtricitabine (FTC) | [1][2][3] |
| Classification | Oxidative Degradation Product / Impurity | [4] |
| Common Formation Condition | Exposure to oxidizing agents (e.g., Hydrogen Peroxide) | [4] |
Chemical Transformation Pathway
The formation of this compound from Emtricitabine is a direct result of oxidation at the sulfur atom of the oxathiolane ring. This process is a key reaction monitored during forced degradation studies to establish the stability-indicating nature of analytical methods.
Experimental Protocols
The following sections provide detailed methodologies for the controlled generation and analysis of this compound. These protocols are representative of those used in pharmaceutical stability and analytical method validation studies.[2][5]
3.1. Protocol for Forced Oxidative Degradation
This protocol describes how to induce the formation of this compound from Emtricitabine for analytical and characterization purposes. Forced degradation studies are a regulatory requirement (ICH Q1A) to demonstrate the specificity of stability-indicating methods.[2]
Objective: To generate the this compound degradation product from Emtricitabine API.
Materials:
-
Emtricitabine Active Pharmaceutical Ingredient (API)
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Volumetric flasks (100 mL)
-
Pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh and transfer 50 mg of Emtricitabine working standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the API completely.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution.
-
Degradation Induction: Transfer 10 mL of the stock solution into a separate 100 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂ to the flask.
-
Store the solution at room temperature for 24 hours to allow for oxidative degradation.
-
Sample Finalization: After the incubation period, make up the volume to 100 mL with the mobile phase used for analysis.
-
Filter the resulting solution through a 0.45 µm membrane filter before injection into an HPLC system to remove any particulate matter.
3.2. Protocol for Analytical Detection by RP-HPLC
This protocol outlines a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Emtricitabine from its sulfone degradant.
Objective: To resolve and quantify Emtricitabine and this compound in a sample mixture.
| HPLC Parameter | Specification |
| Instrument | RP-HPLC System with UV Detector |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer and Methanol (40:60 v/v). Buffer: 7.7 g Ammonium acetate in 1L water, add 5 mL acetic acid, 1 g 1-octane sulfonic acid, adjust pH to 4.2 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 20 µL of the diluent (mobile phase) to ensure no interfering peaks are present.
-
Standard Injection: Inject the undegraded Emtricitabine standard solution to determine its retention time and peak shape.
-
Degraded Sample Injection: Inject the filtered solution from the forced degradation experiment (Section 3.1).
-
Data Analysis: Analyze the resulting chromatogram. The this compound peak will be more polar and is expected to elute earlier than the parent Emtricitabine peak. The method is considered stability-indicating if the peaks for the parent drug and the degradant are well-resolved (Resolution > 2).
Workflow for Stability-Indicating Method Development
The process of identifying and controlling impurities like this compound is a systematic part of drug development. The workflow involves subjecting the drug to stress, developing a method to separate the resulting products, and validating that method.
Conclusion
This compound is a critical process impurity and degradation product of Emtricitabine, formed under oxidative conditions. Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, robust, validated, and stability-indicating analytical methods are imperative for its monitoring and control. The protocols and data presented in this guide serve as a foundational resource for researchers and quality control professionals involved in the development and manufacturing of Emtricitabine-containing pharmaceuticals.
References
- 1. journaljpri.com [journaljpri.com]
- 2. ijnrd.org [ijnrd.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 9. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109553610A - A kind of preparation method of emtricitabine isomers - Google Patents [patents.google.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
Emtricitabine Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and products of Emtricitabine (FTC). Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the hydrolytic, oxidative, and photolytic degradation of Emtricitabine, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.
Overview of Emtricitabine Stability
Emtricitabine is known to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1][2][3] Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[4] The primary degradation pathways involve hydrolysis of the oxathiolane ring and modification of the cytosine base.
Hydrolytic Degradation
Emtricitabine undergoes significant degradation in both acidic and alkaline conditions.[1][2][3]
Acidic Hydrolysis
Under acidic conditions, Emtricitabine primarily degrades through the cleavage of the glycosidic bond, leading to the formation of 5-fluorocytosine (RS-1) and the chiral oxathiolane ring fragment.[1][2] Another significant degradation product formed is the desamino impurity (RS-4).[1][2]
Experimental Protocol: Acidic Degradation
A typical forced degradation study under acidic conditions involves the following steps:
-
Sample Preparation: Dissolve Emtricitabine drug substance in a suitable diluent.
-
Stress Condition: Add 1 M hydrochloric acid to the solution.
-
Incubation: Heat the solution in a controlled environment, for example, at 80°C for 60 minutes.[1][2]
-
Neutralization: After the incubation period, cool the solution and neutralize it with an equivalent amount of a suitable base (e.g., 1 M sodium hydroxide).
-
Analysis: Dilute the stressed sample with the mobile phase and analyze using a stability-indicating HPLC method.
Alkaline Hydrolysis
In alkaline media, Emtricitabine also shows considerable degradation. The primary degradation product observed under basic stress is the desamino impurity (RS-4).[1]
Experimental Protocol: Alkaline Degradation
A typical forced degradation study under alkaline conditions involves the following steps:
-
Sample Preparation: Dissolve Emtricitabine drug substance in a suitable diluent.
-
Stress Condition: Add 1 M sodium hydroxide to the solution.
-
Incubation: Heat the solution in a controlled environment, for instance, at 80°C for 60 minutes.[1][2]
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 1 M hydrochloric acid).
-
Analysis: Dilute the sample with the mobile phase for subsequent HPLC analysis.
Oxidative Degradation
Emtricitabine is highly labile to oxidative stress.[1][2] The primary degradation product formed under oxidative conditions is the sulphoxide derivative (RS-2).[1][2]
Experimental Protocol: Oxidative Degradation
A standard protocol for inducing oxidative degradation is as follows:
-
Sample Preparation: Prepare a solution of Emtricitabine in a suitable diluent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 30%) to the Emtricitabine solution.[1][2]
-
Incubation: Maintain the solution at room temperature or elevated temperature (e.g., 80°C) for a specified period, such as 15 to 60 minutes.[1][2]
-
Analysis: Dilute the stressed sample with the mobile phase and inject it into the HPLC system.
Photolytic and Thermal Degradation
Emtricitabine has been found to be relatively stable under photolytic and thermal stress conditions.[1] However, some degradation can be observed under prolonged exposure.[5]
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Expose the Emtricitabine drug substance (solid-state) or a solution of the drug to a UV light source.
-
Exposure: A typical exposure might be 1.2 x 10^6 lux hours.[1][2]
-
Analysis: Prepare a solution of the exposed sample and analyze it by HPLC.
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place the solid Emtricitabine drug substance in a controlled temperature oven.
-
Incubation: Maintain the sample at an elevated temperature, for example, 80°C for seven days.[1][2]
-
Analysis: Dissolve the heat-stressed sample in a suitable solvent and analyze using HPLC.
Summary of Degradation Products
The following table summarizes the major degradation products of Emtricitabine identified under various stress conditions.
| Stress Condition | Degradation Product Name | Abbreviation |
| Acidic Hydrolysis | 5-Fluorocytosine | RS-1 |
| Acidic Hydrolysis | Desamino impurity | RS-4 |
| Alkaline Hydrolysis | Desamino impurity | RS-4 |
| Oxidative Stress | Sulphoxide impurity | RS-2 |
Quantitative Degradation Data
The extent of Emtricitabine degradation is dependent on the stressor, its concentration, temperature, and duration of exposure. The following table presents a summary of quantitative data from forced degradation studies.
| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl | 80°C | 60 min | ~30% | RS-1 (7%), RS-4 (23%) | [2] |
| Base Hydrolysis | 1 M NaOH | 80°C | 60 min | Not specified | RS-4 (24%) | [1] |
| Oxidative Stress | 30% H₂O₂ | Room Temp | 15 min | ~40% | RS-2 | [1][2] |
| Oxidative Stress | 30% H₂O₂ | Room Temp | 60 min | ~80% | RS-2 | [1][2] |
Analytical Methodology
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating and quantifying Emtricitabine from its degradation products.
Typical HPLC Parameters:
-
Column: C18 column (e.g., HiQSil C18, Inertsil ODS 3V).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate, pH 4.2) and an organic modifier (e.g., methanol or acetonitrile).[1][2][6]
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 280 nm or 265 nm.[6]
Degradation Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways of Emtricitabine.
Caption: Major degradation pathways of Emtricitabine under stress conditions.
Caption: General workflow for forced degradation studies of Emtricitabine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of Emtricitabine and its Sulfone Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-documented in vitro and in vivo activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). A minor metabolic pathway for emtricitabine involves the formation of 3'-sulfoxide diastereomers, referred to as emtricitabine sulfone. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data specifically detailing the in vitro antiviral activity of this sulfone metabolite. Research has predominantly focused on the parent compound, emtricitabine, and its intracellular phosphorylation to the active antiviral agent, emtricitabine 5'-triphosphate.
This guide provides an in-depth overview of the known in vitro antiviral activity of emtricitabine, including its mechanism of action, quantitative efficacy data, and relevant experimental methodologies. While direct data on this compound is unavailable, understanding the properties of the parent drug is crucial for contexts in which its metabolites may be present.
Metabolism of Emtricitabine
Emtricitabine is primarily cleared from the body unchanged through renal excretion.[1] A smaller portion, approximately 13%, is recovered in the urine as metabolites.[2] The main metabolic pathways include oxidation of the thiol moiety to form 3'-sulfoxide diastereomers (this compound), accounting for about 9% of the dose, and conjugation with glucuronic acid to form 2'-O-glucuronide, which constitutes about 4% of the dose.[3]
In Vitro Antiviral Activity of Emtricitabine
The antiviral activity of emtricitabine is attributed to its intracellular conversion to emtricitabine 5'-triphosphate.[1]
Mechanism of Action
Emtricitabine is a synthetic nucleoside analog of cytidine.[4] Following its uptake into cells, it undergoes phosphorylation by cellular enzymes to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[1] FTC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxycytidine 5'-triphosphate (dCTP).[3] The incorporation of FTC-TP into the nascent viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3] This effectively halts the process of reverse transcription, a critical step in the replication cycle of HIV and HBV.[3][4]
Signaling Pathway: Emtricitabine Activation and HIV Reverse Transcriptase Inhibition
Caption: Intracellular activation of Emtricitabine and its inhibitory effect on HIV replication.
Quantitative Antiviral Activity
The in vitro antiviral activity of emtricitabine has been evaluated in various cell lines against different viral strains. The potency is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.
| Virus | Cell Line | EC50 (µM) |
| HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 0.0013 - 0.64 |
| HIV-1 | MT-2 Cells | 0.008 - 0.02 |
| HIV-2 | PBMCs | 0.0013 - 0.16 |
| HBV | HepG2 2.2.15 cells | 0.01 - 0.5 |
Note: EC50 values can vary depending on the specific viral isolate, cell line, and experimental conditions used.
Cytotoxicity
The cytotoxic effect of emtricitabine is assessed to determine its therapeutic index. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of cultured cells.
| Cell Line | CC50 (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 200 |
| CEM Cells | > 50 |
| Vero Cells | > 100 |
The high CC50 values relative to the EC50 values indicate a favorable safety profile for emtricitabine in vitro.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the in vitro antiviral activity and cytotoxicity of emtricitabine.
Antiviral Activity Assay (HIV)
Objective: To determine the concentration of emtricitabine required to inhibit HIV replication in a cell-based assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2, CEM).
-
HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or clinical isolates.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (for PBMCs).
-
Emtricitabine stock solution.
-
96-well microtiter plates.
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit.
Workflow:
Caption: Workflow for determining the in vitro anti-HIV activity of a compound.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a continuous T-cell line. Adjust the cell concentration to a predetermined density.
-
Drug Preparation: Prepare serial dilutions of emtricitabine in culture medium.
-
Infection: Add the drug dilutions to the wells of a 96-well plate, followed by the addition of the cell suspension. Infect the cells with a standardized amount of HIV. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 3 to 7 days.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Measure the amount of viral replication by quantifying the p24 antigen concentration using an ELISA or by measuring reverse transcriptase activity.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration. Calculate the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay
Objective: To determine the concentration of emtricitabine that is toxic to host cells.
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium.
-
Emtricitabine stock solution.
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content).
-
Plate reader.
Workflow:
Caption: Workflow for assessing the in vitro cytotoxicity of a compound.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate at a predetermined density.
-
Drug Addition: Add serial dilutions of emtricitabine to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions. This may involve a further incubation period.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. Calculate the CC50 value using a non-linear regression analysis.
Conclusion
Emtricitabine is a cornerstone of antiretroviral therapy with a well-characterized in vitro profile against HIV and HBV. Its mechanism of action as a nucleoside reverse transcriptase inhibitor is firmly established. While emtricitabine is known to be metabolized to a sulfone derivative, there is a notable absence of published data on the specific in vitro antiviral activity of this metabolite. Future research could explore the biological activity of this compound to provide a more complete understanding of the drug's overall pharmacological profile. For now, the antiviral efficacy of emtricitabine is attributed to the parent compound and its active triphosphate form.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Emtricitabine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine, a nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV infection. During its synthesis, storage, or under stress conditions, various related substances and degradation products can emerge. One such potential impurity is Emtricitabine Sulfone, an oxidation product formed from the thioether linkage in the oxathiolane ring. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of the drug product.
These application notes provide a comprehensive overview of the analytical method development for the quantification of this compound. The protocols detailed below are based on established stability-indicating methods for emtricitabine and its related substances, with specific emphasis on the generation and chromatographic separation of the sulfone impurity.
Experimental Protocols
Forced Degradation Study: Generation of this compound
Objective: To generate this compound through forced degradation of Emtricitabine under oxidative stress conditions. This protocol is designed to induce the formation of the sulfone for method development and validation purposes.
Materials:
-
Emtricitabine pure drug
-
Hydrogen Peroxide (30% w/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Volumetric flasks
-
Pipettes
Protocol:
-
Preparation of Emtricitabine Stock Solution: Accurately weigh and dissolve 100 mg of Emtricitabine in 100 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Oxidative Degradation:
-
To 10 mL of the Emtricitabine stock solution in a 50 mL volumetric flask, add 10 mL of 30% hydrogen peroxide.
-
Heat the solution at 80°C for 2 hours in a water bath. This elevated temperature and extended exposure are intended to promote the formation of the sulfone from the intermediate sulfoxide.[1][2]
-
Cool the solution to room temperature.
-
Neutralize the solution by carefully adding 1N Sodium Hydroxide until a neutral pH is achieved (check with pH paper).
-
Dilute the solution to 50 mL with a 50:50 mixture of methanol and water.
-
-
Acid and Base Hydrolysis (for comparison):
-
Acid: To 10 mL of the stock solution, add 10 mL of 1N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base: To 10 mL of the stock solution, add 10 mL of 1N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
-
Sample Preparation for Analysis: Filter all degraded solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Stability-Indicating HPLC Method for the Quantification of this compound
Objective: To provide a robust and validated HPLC method capable of separating and quantifying this compound from the parent drug and other degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.02 M Sodium Dihydrogen Orthophosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid)B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Methanol:Water (50:50, v/v) |
Method Validation Parameters:
The method should be validated according to ICH guidelines, including the following parameters for this compound:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is confirmed by the separation of the this compound peak from Emtricitabine and other stress degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for this compound would be from the reporting threshold to 150% of the specification limit.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The following tables summarize the expected quantitative data from the method validation for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between Emtricitabine and this compound) |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 2.0 | 30000 |
| 5.0 | 75000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data for this compound
| Concentration (µg/mL) | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
| 0.5 | 98.5 - 101.5 | ≤ 2.0 | ≤ 3.0 |
| 2.0 | 99.0 - 101.0 | ≤ 1.5 | ≤ 2.5 |
| 5.0 | 99.5 - 100.5 | ≤ 1.0 | ≤ 2.0 |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualizations
The following diagrams illustrate the key processes and relationships in the analytical method development for this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Oxidative degradation pathway of Emtricitabine.
Caption: Logical flow of analytical method validation.
References
Application Note and Protocol for HPLC-UV Quantification of Emtricitabine Sulfone
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[1][2][3] During its synthesis, storage, or under stress conditions, various related substances and degradation products can be formed. Emtricitabine Sulfone is a potential impurity and degradation product of Emtricitabine.[4][5] Monitoring and controlling the levels of such impurities is crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed HPLC-UV method for the quantification of this compound.
The described method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely used technique for the analysis of pharmaceutical compounds.[6][7][8] The method is designed to be specific, accurate, and precise for the quantification of this compound in the presence of Emtricitabine and other related substances.
Materials and Reagents
-
This compound Reference Standard
-
Emtricitabine Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (Analytical grade)
-
Formic acid (Analytical grade)
-
Water (HPLC grade or purified)
-
Hydrochloric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Hydrogen peroxide (Analytical grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Forced degradation studies may require a water bath, oven, and UV light chamber.
Experimental Protocol
Preparation of Solutions
Mobile Phase A (Aqueous Phase): Prepare a 10 mM ammonium formate buffer. Dissolve an appropriate amount of ammonium formate in HPLC grade water and adjust the pH to 4.2 with formic acid.[7][8] Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase B (Organic Phase): Use HPLC grade acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 90:10 (v/v) can be used as the diluent.
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a concentration range covering the expected levels of this compound (e.g., 0.1 - 10 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range of the method. For a drug product, a suitable extraction procedure may be required.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A (Ammonium formate buffer, pH 4.2) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[6] |
| Detection Wavelength | 280 nm[6][7][8] |
Method Validation Summary
The following tables summarize the typical validation parameters for an HPLC-UV method for the quantification of Emtricitabine and its related substances. These values can be used as a reference for the validation of the this compound quantification method.
Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Emtricitabine | 20 - 60 | > 0.999[9] |
| Related Substances | LOQ - 150% of target conc. | > 0.99[10] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Emtricitabine | 4.80 | 14.7[9] |
| Related Substances | 0.02 | 0.05[7][8] |
Accuracy (% Recovery)
| Analyte | Concentration Level | Recovery (%) |
| Emtricitabine | 50% | 99.62 - 100.6[6][9] |
| 100% | 99.78 - 100.0[6][9] | |
| 150% | 99.70 - 100.83[6][9] |
Precision (%RSD)
| Analyte | Intraday (n=6) | Interday (n=6) |
| Emtricitabine | < 1.0[6] | < 1.0[6] |
| Related Substances | < 2.0 | < 2.0 |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11] Emtricitabine has been shown to degrade under acidic, alkaline, and oxidative conditions.[7][8][11]
-
Acid Hydrolysis: Treat the sample with 1 M HCl at 80°C for 60 minutes.[8][11]
-
Base Hydrolysis: Treat the sample with 1 M NaOH at 80°C for 60 minutes.[8][11]
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 60 minutes.[8][11]
-
Thermal Degradation: Expose the solid sample to 80°C for seven days.[8][11]
-
Photolytic Degradation: Expose the sample to UV light for seven days.[11]
Following exposure to these stress conditions, the samples should be analyzed using the developed HPLC method to assess the formation of degradation products and to ensure that the peak corresponding to this compound is well-resolved from other peaks.
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emtricitabine - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS 1161846-23-6 | LGC Standards [lgcstandards.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journaljpri.com [journaljpri.com]
- 10. jmpas.com [jmpas.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Assays of Emtricitabine Sulfone
Introduction
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection.[1][2] In vivo, emtricitabine is metabolized to several compounds, including emtricitabine sulfone (also referred to as emtricitabine 3'-sulfoxide). While extensive research has been conducted on the parent drug, specific in vitro assay protocols for its sulfone metabolite are not widely published. This document provides detailed application notes and protocols for the in vitro characterization of this compound, based on established methodologies for emtricitabine and other nucleoside analogues. These protocols are intended for researchers, scientists, and drug development professionals.
The following sections detail key in vitro assays: an antiviral activity assay to determine efficacy against HIV-1, a cytotoxicity assay to assess the safety profile, and an in vitro metabolism study to characterize its metabolic stability.
Application Note 1: Antiviral Activity Assay
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in a human T-cell line. The readout for viral replication is the quantification of the HIV-1 p24 antigen.
Experimental Protocol: HIV-1 p24 Antigen Assay in MT-4 Cells
-
Cell Preparation:
-
Culture MT-4 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
On the day of the assay, ensure cells are in the exponential growth phase and have a viability of >95%.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 100 µM). The final DMSO concentration in all wells should be less than 0.5%.
-
-
Infection Procedure:
-
Plate 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells for "cell control" (cells only) and "virus control" (cells and virus, no compound).
-
Infect the cells by adding 100 µL of a pre-titered stock of HIV-1 (e.g., strain IIIB) to achieve a multiplicity of infection (MOI) of 0.01. Do not add virus to the "cell control" wells.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
| Compound | EC50 (µM) [HIV-1 IIIB] |
| Emtricitabine (Control) | 0.015 |
| This compound | 1.5 |
| Zidovudine (Control) | 0.005 |
Note: Data presented are hypothetical examples for illustrative purposes.
Visualization: Antiviral Assay Workflow
References
The Role of Emtricitabine Sulfone in HIV Research: An Overview of a Key Metabolite
While the experimental use of Emtricitabine Sulfone in HIV research is not documented in publicly available scientific literature, understanding its context as a primary metabolite of the potent antiretroviral drug Emtricitabine is crucial for researchers and drug development professionals. This document provides a comprehensive overview of Emtricitabine, its mechanism of action, and its metabolic fate, including the formation of this compound, alongside detailed experimental protocols relevant to the study of such antiretroviral agents.
Introduction to Emtricitabine and its Metabolites
Emtricitabine (FTC) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2][3] It is a cornerstone of combination antiretroviral therapy (cART) for the treatment and prevention of HIV-1 infection.[4][5][6] Upon administration, Emtricitabine is metabolized in the body. The primary biotransformation pathways involve the oxidation of the thiol moiety to form 3'-sulfoxide diastereomers (this compound) and conjugation with glucuronic acid to form a 2'-O-glucuronide.[7][8][9] These metabolites account for approximately 9% and 4% of the administered dose, respectively.[8][9]
Currently, there is a lack of published research focusing on the specific anti-HIV activity or experimental applications of this compound. The focus of HIV research has been on the parent compound, Emtricitabine, and its active phosphorylated form, which directly inhibits HIV replication.
Quantitative Data: Emtricitabine Anti-HIV Activity
The following table summarizes key in vitro quantitative data for Emtricitabine against HIV-1.
| Parameter | Value | Cell Line/Virus Strain | Reference |
| EC50 | 0.002 - 1.5 µM | Varies by viral isolate and cell line | [2] |
| EC50 (vs. HBV) | 0.01 - 0.04 µM | In vitro | [2] |
| Intracellular Half-life (Emtricitabine-TP) | 39 hours | - | [3] |
Mechanism of Action of Emtricitabine
Emtricitabine is a synthetic analog of cytidine.[7] After entering a host cell, it is phosphorylated by cellular enzymes to its active form, emtricitabine 5'-triphosphate (FTC-TP).[2] FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It is incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it causes premature chain termination, thus halting the replication of the virus.[7][8]
Metabolism of Emtricitabine
As previously mentioned, Emtricitabine is primarily metabolized into this compound and a glucuronide conjugate.
Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the anti-HIV activity of compounds like Emtricitabine.
Protocol 1: In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the 50% effective concentration (EC50) of a test compound against HIV-1 replication in primary human cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
Test compound (e.g., Emtricitabine)
-
96-well cell culture plates
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
p24 antigen ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 3 days.
-
Wash the cells and culture them in medium containing IL-2.
-
Prepare serial dilutions of the test compound in 96-well plates.
-
Infect the stimulated PBMCs with a known amount of HIV-1.
-
Add the infected cells to the wells containing the test compound dilutions.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
Calculate the EC50 value by determining the compound concentration that inhibits p24 production by 50% compared to the virus control wells (no compound).
Protocol 2: Cytotoxicity Assay in MT-4 Cells
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
MT-4 cells
-
Test compound (e.g., Emtricitabine)
-
96-well cell culture plates
-
RPMI 1640 medium supplemented with FBS, penicillin, and streptomycin.
-
Cell viability reagent (e.g., MTT, XTT)
-
Spectrophotometer
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound and add them to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the CC50 value by determining the compound concentration that reduces cell viability by 50% compared to the untreated control wells.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Emtricitabine (Emtriva) | aidsmap [aidsmap.com]
- 5. Emtricitabine - Wikipedia [en.wikipedia.org]
- 6. Emtricitabine and tenofovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for the Use of Emtricitabine Sulfone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities in pharmaceutical manufacturing. Emtricitabine Sulfone is a known impurity of Emtricitabine, often formed during oxidative stress conditions. This document provides a detailed application note and protocol for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) for the accurate identification and quantification of this impurity in Emtricitabine drug substances and products.
This compound is a premium-quality pharmaceutical reference standard engineered for precision, reliability, and consistency.[3] It is essential for analytical method development, validation, and routine quality control in pharmaceutical and research laboratories.[3]
Chemical Information
| Parameter | Information |
| Product Name | This compound |
| Synonym | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
| CAS Number | 1161846-23-6 |
| Molecular Formula | C₈H₁₀FN₃O₅S |
| Molecular Weight | 279.2 g/mol |
Logical Relationship between Emtricitabine and this compound
The following diagram illustrates the chemical transformation of Emtricitabine to this compound through oxidation.
Caption: Formation of this compound from Emtricitabine.
Application: Impurity Profiling by HPLC
This section outlines a stability-indicating HPLC method for the quantification of this compound in Emtricitabine. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.
Experimental Protocol: HPLC Method for Emtricitabine and its Impurities
This protocol is a representative method based on published literature for the analysis of Emtricitabine and its related substances.[4][5][6]
4.1.1. Instrumentation and Materials
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
-
Emtricitabine Reference Standard
-
This compound Reference Standard
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01M Ammonium formate buffer (pH 4.0, adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4.1.3. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 90:10 v/v ratio.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution of this compound with the diluent to obtain concentrations ranging from 0.05 µg/mL to 3.0 µg/mL.
-
Sample Solution (1000 µg/mL of Emtricitabine): Accurately weigh about 25 mg of the Emtricitabine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Workflow
The following diagram outlines the general workflow for the chromatographic analysis of Emtricitabine impurities.
Caption: Workflow for HPLC analysis of this compound.
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][7][8] The following tables present hypothetical, yet realistic, data for the validation of the analytical method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (for this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for this compound) | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.05 | 1500 |
| 0.1 | 3100 |
| 0.5 | 15500 |
| 1.0 | 30500 |
| 2.0 | 61000 |
| 3.0 | 91500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
Table 4: Precision
| Precision Type | %RSD of Peak Area |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.02 |
| LOQ | 0.06 |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6][9] Emtricitabine is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[6][10] The developed HPLC method should be able to separate the Emtricitabine peak from all degradation product peaks, including this compound.
Summary of Forced Degradation Results
| Stress Condition | Observation |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Minor degradation observed. |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | Significant degradation observed. |
| Oxidative (3% H₂O₂, RT, 1h) | Significant formation of this compound. |
| Thermal (80°C, 48h) | Minor degradation observed. |
| Photolytic (UV light, 7 days) | Minimal degradation observed. |
Conclusion
The provided application note and protocol detail a robust and reliable HPLC method for the identification and quantification of this compound in Emtricitabine drug substance and product. The use of a well-characterized this compound reference standard is crucial for the accuracy and validity of the results. This method is suitable for routine quality control analysis, stability studies, and impurity profiling in a regulated pharmaceutical environment. The validation data demonstrates that the method is specific, linear, accurate, precise, and sensitive for its intended purpose.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. This compound | CAS 1161846-23-6 | LGC Standards [lgcstandards.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. journaljpri.com [journaljpri.com]
- 10. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emtricitabine Sulfone in Drug Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of emtricitabine sulfone in the stability testing of emtricitabine, a key antiretroviral drug. This compound is a critical degradation product formed under oxidative stress conditions. Understanding its formation and having robust analytical methods for its quantification are essential for ensuring the quality, safety, and efficacy of emtricitabine-containing drug products.
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[1] Its chemical structure contains a thioether linkage in the oxathiolane ring, which is susceptible to oxidation. Under oxidative stress, this sulfur atom can be oxidized to form emtricitabine sulfoxide and subsequently this compound. As a significant degradation product, this compound must be monitored and controlled in drug stability studies to comply with regulatory requirements. Forced degradation studies are instrumental in identifying potential degradation products like this compound and developing stability-indicating analytical methods.[2][3][4]
Formation of this compound
Emtricitabine is known to be labile to oxidative conditions.[2][3][4] Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of this compound. This degradation pathway is a key focus during forced degradation studies as part of drug development and validation of analytical methods. Studies have shown that significant degradation of emtricitabine occurs under oxidative stress, with the formation of related substances.[2][3][4]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from forced degradation studies of emtricitabine under various stress conditions, with a focus on oxidative stress leading to the formation of this compound (often denoted as a related substance or degradant in studies).
Table 1: Summary of Emtricitabine Degradation under Oxidative Stress
| Oxidizing Agent | Concentration | Temperature | Duration | Degradation of Emtricitabine (%) | Reference |
| Hydrogen Peroxide | 30% | Room Temperature | 15 min | 40% | [2][4] |
| Hydrogen Peroxide | 30% | Room Temperature | 60 min | 80% | [2][4] |
| Hydrogen Peroxide | 3% | Room Temperature | 24 hours | Significant Degradation | [5] |
Table 2: HPLC Method Parameters for Analysis of Emtricitabine and its Degradation Products
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 HiQSil | Kromasil C18 (250mm x 4.6 ID, 5µ) | Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm) |
| Mobile Phase | Ammonium formate (pH 4.2) and Methanol (gradient) | Methanol and Water (40:60 v/v) with orthophosphoric acid for pH adjustment | Acetonitrile, potassium dihydrogen phosphate buffer (20 mM, pH 3.3), and triethylamine (58.72:41.23:0.05 v/v) |
| Flow Rate | Not Specified | 0.9 mL/min | 1.7 mL/min |
| Detection Wavelength | 280 nm | 252 nm | 270 nm |
| Reference | [2] | [5] | [6] |
Table 3: Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Result | Reference |
| Linearity Range (Emtricitabine) | 0.05 to 3.0 µg/mL | [2] |
| Limit of Detection (LOD) - Related Substances | 0.02 µg/mL | [2] |
| Limit of Quantitation (LOQ) - Related Substances | 0.05 µg/mL | [2] |
| Accuracy (% Recovery) | 98-102% | |
| Precision (% RSD) | <2% |
Experimental Protocols
Protocol 1: Forced Degradation of Emtricitabine under Oxidative Stress
This protocol describes the procedure to induce the degradation of emtricitabine to form this compound using hydrogen peroxide.
Materials:
-
Emtricitabine drug substance
-
Hydrogen Peroxide (30% or 3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system
Procedure:
-
Preparation of Emtricitabine Stock Solution: Accurately weigh and dissolve a known amount of emtricitabine in a suitable diluent (e.g., a mixture of water and methanol) to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[5]
-
Oxidative Stress Condition:
-
Sample Preparation for Analysis:
-
After the incubation period, dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.22 or 0.45 µm membrane filter before injection into the HPLC system.[5]
-
Protocol 2: HPLC Analysis of Emtricitabine and this compound
This protocol outlines a general stability-indicating HPLC method for the separation and quantification of emtricitabine and its degradation products, including this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., HiQSil C18, 250 x 4.6 mm, 5 µm).[2]
Chromatographic Conditions (Example):
-
Mobile Phase A: Ammonium formate buffer (pH 4.2).
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient program to ensure separation of all related substances.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 35 °C.
Analysis:
-
Inject a blank (diluent), a standard solution of emtricitabine, and the stressed (degraded) sample solution into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard. This compound will be one of the degradation product peaks.
-
Quantify the amount of this compound and other degradation products using a suitable method (e.g., external standard, area normalization).
-
Calculate the percentage of degradation of emtricitabine and the percentage of each impurity formed.
Visualizations
Workflow for Emtricitabine Stability Study
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Emtricitabine and Emtricitabine Sulfone
Welcome to the technical support center for the chromatographic analysis of Emtricitabine and its primary oxidative degradation product, Emtricitabine Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Emtricitabine degradation to this compound?
A1: this compound is the major degradation product formed under oxidative stress conditions. This is typically induced in forced degradation studies by exposing the Emtricitabine drug substance or product to an oxidizing agent like hydrogen peroxide.
Q2: What type of HPLC column is best suited for separating Emtricitabine and this compound?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Emtricitabine and its degradation products, including this compound.[1][2][3] These columns provide the necessary hydrophobicity to retain and separate these polar compounds.
Q3: What are typical mobile phase compositions for this separation?
A3: A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.[1][2] For example, a mobile phase consisting of an ammonium formate buffer (pH around 4.2) and methanol or acetonitrile is often effective.[1] The buffer helps to control the ionization of the analytes and improve peak shape, while the organic modifier controls the retention.
Q4: What detection wavelength is recommended for the simultaneous analysis of Emtricitabine and this compound?
A4: A detection wavelength of around 280 nm is suitable for monitoring both Emtricitabine and its sulfone derivative.[1] However, it is always recommended to determine the optimal wavelength by scanning the UV spectra of both compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of Emtricitabine and this compound.
Problem 1: Poor Resolution or Co-elution of Emtricitabine and this compound Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the ratio of the organic modifier (methanol or acetonitrile) to the aqueous buffer. A decrease in the organic content will generally increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous buffer. The ionization of both Emtricitabine and this compound is pH-dependent. Experimenting with a pH range of 3-5 can significantly impact selectivity and resolution. |
| Suboptimal Column Chemistry | While C18 is standard, consider trying a C18 column with a different bonding density or end-capping, or even a phenyl-hexyl column to introduce different selectivity. |
| Isocratic Elution is Insufficient | If isocratic elution fails to provide adequate separation, a gradient elution program should be developed. Start with a lower concentration of the organic modifier and gradually increase it over the run. This can help to separate closely eluting peaks. |
Problem 2: Tailing or Asymmetric Peak Shapes
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Ensure the mobile phase pH is appropriate to suppress silanol interactions. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help to reduce peak tailing. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to broad and asymmetric peaks. |
| Contaminated or Degraded Column | Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If performance does not improve, the column may need to be replaced. |
| Inappropriate Sample Solvent | The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. For gradient methods, a sufficient re-equilibration time at the initial conditions is crucial. |
| Fluctuations in Pump Pressure or Flow Rate | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of the components. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol describes how to generate the this compound degradation product for method development and validation.
-
Sample Preparation: Prepare a stock solution of Emtricitabine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Condition: To 1 mL of the Emtricitabine stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for 24 hours.
-
Neutralization/Dilution: After incubation, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the stressed sample into the HPLC system to identify the degradation peaks.
Protocol 2: Example HPLC Method for Separation
This is a starting point for an HPLC method to separate Emtricitabine and this compound. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.2 |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: Experimental workflow for forced degradation.
References
Technical Support Center: Troubleshooting Emtricitabine Sulfone Experimental Variability
Welcome to the technical support center for Emtricitabine Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges encountered with this compound. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability and Storage
Question: I am observing inconsistent results in my experiments with this compound. Could this be related to compound stability?
Answer: Yes, inconsistent results are often linked to compound stability issues. Emtricitabine and its oxidized metabolites, like the sulfone, can be susceptible to degradation depending on storage and handling conditions. To minimize variability:
-
Storage: Store this compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, prepare fresh stocks for each experiment. If storing solutions, use a validated, stable solvent and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation. Use high-purity solvents for dissolution.
-
pH Sensitivity: Be aware of the pH of your experimental buffers. Emtricitabine has shown differential degradation rates in acidic and basic conditions. While specific data for the sulfone is limited, it is prudent to maintain a consistent pH in your assays.
Question: What are the recommended solvents for dissolving this compound?
Answer: Emtricitabine is freely soluble in water and methanol. While specific solubility data for this compound is not widely published, it is anticipated to have similar aqueous solubility. For cell culture experiments, dissolve the compound in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer or culture medium. Ensure the final DMSO concentration is compatible with your experimental system and consistent across all samples.
Analytical Chromatography (HPLC/LC-MS)
Question: I am seeing variable peak areas and retention times for this compound in my HPLC analysis. What could be the cause?
Answer: Variability in HPLC analysis can stem from several factors. Here is a systematic troubleshooting approach:
-
Sample Preparation:
-
Ensure complete dissolution of your sample. Use sonication if necessary.
-
Filter all samples and standards through a 0.22 µm filter before injection to remove particulates.
-
Maintain consistent sample and standard concentrations.
-
-
Mobile Phase:
-
Prepare fresh mobile phase for each run.
-
Degas the mobile phase thoroughly to prevent air bubbles in the system.
-
Ensure the pH of the mobile phase is consistent, as this can affect the ionization state and retention of the analyte.
-
-
Column and Instrument:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Check for leaks in the HPLC system.
-
Ensure the column temperature is stable and consistent.
-
If peak shape is poor (e.g., tailing or fronting), consider the column's age and performance. A guard column may also be beneficial.
-
Question: How can I confirm the identity of the this compound peak in my chromatogram?
Answer: The most reliable method for peak identification is to use a certified reference standard for this compound. Inject the standard under the same chromatographic conditions as your sample and compare the retention times. For further confirmation, especially in complex matrices, LC-MS/MS is recommended to match the mass-to-charge ratio (m/z) and fragmentation pattern of your experimental peak with that of the reference standard.
Cell-Based Assays
Question: My cell-based assay results with this compound are not reproducible. What are the common pitfalls?
Answer: Reproducibility in cell-based assays is a common challenge. Here are key areas to focus on:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-passaged cells can exhibit altered metabolism and drug sensitivity.
-
Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Uneven cell distribution is a major source of variability.
-
Compound Solubility and Precipitation: Visually inspect your dosing solutions and the media in your assay plates under a microscope to check for any compound precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Quantitative Data Summary
The following tables summarize key quantitative data for Emtricitabine. While specific data for this compound is limited, the properties of the parent compound provide a useful reference.
Table 1: Physicochemical Properties of Emtricitabine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN₃O₃S | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Melting Point | 136-140 °C | [1] |
| Water Solubility | ~112 mg/mL at 25°C | [2] |
| pKa | 2.65 | [2] |
| LogP | -0.43 | [2] |
Table 2: HPLC Method Parameters for Emtricitabine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB CN (250 x 4.6 mm, 5 µm) | Luna 5 µ C18 (250 x 4.6 mm) |
| Mobile Phase | Gradient of Methanol and Ammonium Acetate buffer (pH 4.5) | Methanol:Water (60:40) |
| Flow Rate | 1.5 mL/min | Not Specified |
| Detection | UV at 260 nm | UV at 280 nm |
| Reference | [3] | [4] |
Experimental Protocols
Protocol 1: General HPLC Method for Emtricitabine and Related Substances
This protocol provides a general starting point for the analysis of Emtricitabine and its impurities, including the sulfone. Optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Gradient back to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B) and filter through a 0.22 µm syringe filter.
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Variability
Caption: A logical workflow for troubleshooting common sources of variability in HPLC analysis.
Diagram 2: Factors Contributing to Cell-Based Assay Variability
Caption: Key factors that can introduce variability into cell-based assay results.
References
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijpsonline.com [ijpsonline.com]
Technical Support Center: Emtricitabine Sulfone in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emtricitabine Sulfone. Here, you will find detailed information to address common challenges, particularly concerning solubility, for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Emtricitabine?
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1][2] this compound is a metabolite of Emtricitabine. The key chemical difference is the oxidation of the sulfur atom in the oxathiolane ring to a sulfone group. This modification increases the polarity of the molecule, which can significantly impact its physicochemical properties, including solubility.
Q2: What is the expected solubility of this compound compared to Emtricitabine?
Q3: In which solvents should I dissolve this compound for in vitro assays?
For in vitro assays, it is always best to dissolve compounds in a solvent that is compatible with the specific cell line or enzymatic assay being used.
-
Aqueous Buffers: Given its expected polarity, sterile phosphate-buffered saline (PBS) or cell culture medium are the recommended primary solvents.
-
Organic Solvents: If higher stock concentrations are required, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving many compounds for in vitro use. Emtricitabine has good solubility in DMSO.[4][5] A supplier of Emtricitabine Sulfoxide, a related metabolite, indicates solubility in a methanol-DMSO mixture. Therefore, DMSO is a reasonable starting point for this compound if aqueous solubility is insufficient for your desired stock concentration. Always use anhydrous, high-purity DMSO to avoid precipitation issues.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in anhydrous DMSO can likely be stored at -20°C or -80°C for several months. Aqueous solutions, however, are more prone to degradation and should ideally be prepared fresh for each experiment. For short-term storage of aqueous solutions, refrigeration at 2-8°C for a few days may be acceptable, but stability studies are recommended to confirm this for your specific experimental conditions. It is not recommended to store aqueous solutions of emtricitabine for more than one day.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final concentration of DMSO in your assay (ensure it is non-toxic to your cells/enzyme).- Decrease the final concentration of this compound.- Prepare a lower concentration DMSO stock solution.- Consider using a different co-solvent, such as ethanol, in combination with DMSO (requires preliminary testing for compatibility and toxicity). |
| Inconsistent or unexpected experimental results | - Degradation of the compound in aqueous solution.- Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | - Prepare fresh aqueous solutions for each experiment.- Before preparing dilutions, ensure your DMSO stock solution is completely dissolved by gentle warming (e.g., in a 37°C water bath) and vortexing.- Visually inspect for any precipitate before use.- Verify the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Difficulty dissolving the compound initially | The compound may have low solubility in the chosen solvent at the desired concentration. | - Try gentle heating (e.g., 37-50°C) and vortexing or sonication to aid dissolution.- If using an aqueous buffer, check and adjust the pH. The solubility of Emtricitabine is pH-dependent.[3]- For high concentrations, consider preparing a slurry and adding small amounts of a co-solvent like DMSO until the compound dissolves. |
Data Presentation
Table 1: Solubility of Emtricitabine in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~112 mg/mL at 25°C | [1][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~49 mg/mL | [4][5] |
| Ethanol | ~13 mg/mL | [4] |
| Methanol | Freely soluble | [3] |
Note: This data is for the parent drug, Emtricitabine. The solubility of this compound is expected to be comparable or higher in aqueous solutions due to its increased polarity. Experimental verification is highly recommended.
Experimental Protocols
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted for screening the inhibitory potential of this compound against HIV-1 Reverse Transcriptase (RT).
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
Reverse Transcriptase Assay Kit (colorimetric or fluorescent, commercially available)
-
This compound
-
Emtricitabine (as a positive control)
-
Anhydrous DMSO
-
Sterile, nuclease-free water
-
96-well microplates
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Gently warm and vortex to ensure complete dissolution. Store at -80°C.
-
Emtricitabine (Control) Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Working Solutions: Prepare serial dilutions of this compound and Emtricitabine in the assay buffer provided with the RT assay kit. The final DMSO concentration should be kept below 1% in the assay.
-
HIV-1 RT Working Solution: Dilute the enzyme to the recommended concentration in the assay buffer.
3. Assay Procedure:
-
Add 10 µL of the serially diluted this compound or control compounds to the wells of a 96-well plate.
-
Add 20 µL of the HIV-1 RT working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reverse transcription reaction by adding 20 µL of the reaction mix (containing template, primers, and dNTPs) from the assay kit.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the product according to the manufacturer's instructions for the specific assay kit (e.g., by adding a stop solution and measuring absorbance or fluorescence).
4. Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity) by fitting the data to a dose-response curve.
Visualizations
References
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Emtricitabine Sulfone Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Emtricitabine Sulfone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] For this compound, a polar metabolite of Emtricitabine, endogenous phospholipids and salts in biological fluids are common sources of matrix effects in LC-MS/MS analysis.[2] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[4] While quick, it may not remove other matrix components like phospholipids, potentially leading to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquids.[3][5] It can provide a cleaner extract than PPT but requires careful solvent selection and can be more time-consuming.
-
Solid-Phase Extraction (SPE): Considered the most effective technique for removing interfering matrix components.[2][3] SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a cleaner sample and reduced matrix effects.
Q3: How do I choose the right internal standard (IS) to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterated or ¹³C-labeled this compound). A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation is a crucial step. By achieving baseline separation of this compound from co-eluting matrix components, the impact of matrix effects can be significantly reduced. This can be achieved by:
-
Column Selection: Using a column with a different stationary phase chemistry.
-
Mobile Phase Modification: Adjusting the mobile phase composition, pH, or additives can alter the retention of both the analyte and interfering components.
-
Gradient Elution: Employing a well-designed gradient elution profile can help separate the analyte from matrix interferences.
Q5: What are the regulatory expectations regarding the evaluation of matrix effects in bioanalytical method validation?
A5: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during method validation. This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The coefficient of variation (%CV) of the response (analyte peak area/IS peak area) should be within a specified limit (e.g., ≤15%) to ensure that the matrix effect is consistent and adequately controlled.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound bioanalysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or the same as the initial mobile phase to avoid peak distortion.[6][7] |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a column with a different stationary phase to minimize secondary interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Problem: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, try different extraction solvents and pH. For SPE, evaluate different sorbents, wash, and elution solvents. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the entire analytical process. Adjust pH or add stabilizers if necessary. |
| Improper pH of Extraction Solvent | Adjust the pH of the aqueous sample to ensure the analyte is in a neutral form for efficient extraction into an organic solvent during LLE.[3] |
Problem: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Improve the sample cleanup process. SPE is generally more effective at removing phospholipids than PPT.[2] Consider a phospholipid removal plate. |
| Insufficient Chromatographic Separation | Modify the LC method to better separate this compound from matrix components. Try a different column or adjust the gradient. |
| High Salt Concentration in the Sample | Use a desalting step in your sample preparation, such as SPE, or divert the early eluting salts to waste. |
| Suboptimal Ion Source Conditions | Optimize ion source parameters (e.g., temperature, gas flows, and spray voltage) to minimize the impact of matrix components on ionization. |
Data Presentation
The following tables summarize representative quantitative data for Emtricitabine analysis, illustrating the impact of different analytical conditions on recovery and matrix effects. While specific to the parent drug, these principles are directly applicable to its sulfone metabolite.
Table 1: Recovery and Matrix Effect of Emtricitabine in Dried Blood Spots
| Analyte | Mean Relative Recovery (%) | CV (%) | Mean Matrix Effect (%) | CV (%) |
| Emtricitabine | 56.0 | 3.4 - 8.3 | 97.44 | 2.1 - 6.9 |
Data adapted from a study on the simultaneous determination of Tenofovir and Emtricitabine in dried blood spots.[8]
Table 2: Accuracy and Precision for Emtricitabine in Dried Blood Spots
| Analyte | Concentration (ng/mL) | Intra-assay Accuracy (%RE) |
| Emtricitabine | 10 - 2000 | 1.35 to 2.89 |
Data adapted from a validated LC-MS/MS method for simultaneous quantification.[8]
Experimental Protocols
Generic Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Generic Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add the internal standard.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Generic Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering components.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the other protocols.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. ijstr.org [ijstr.org]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis for Higher Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Emtricitabine Sulfone, with a focus on achieving higher purity.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is an oxidized derivative of Emtricitabine, where the sulfide group in the oxathiolane ring is converted to a sulfone group. It is often considered a process-related impurity or a degradation product of Emtricitabine, particularly under oxidative conditions.[1] |
| Why is achieving high purity of this compound important? | For use as a reference standard in analytical methods, high purity is crucial for accurate quantification of impurities in Emtricitabine drug substances and products. For toxicological studies, a high-purity standard is necessary to obtain accurate safety data. |
| What are the common challenges in synthesizing high-purity this compound? | The primary challenges include controlling the oxidation process to prevent the formation of byproducts, separating the final product from the starting material (Emtricitabine) and the intermediate sulfoxide, and removing residual reagents and solvents. |
| What analytical techniques are used to assess the purity of this compound? | High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Emtricitabine and its related substances, including the sulfone.[2][3][4][5] Methods are typically designed to separate Emtricitabine, Emtricitabine Sulfoxide, and this compound. |
Troubleshooting Guides
Issue 1: Incomplete Oxidation of Emtricitabine
Symptom: HPLC analysis of the reaction mixture shows a significant peak corresponding to the starting material, Emtricitabine.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) incrementally. Monitor the reaction progress by HPLC to avoid over-oxidation. |
| Low reaction temperature. | Gradually increase the reaction temperature. Note that higher temperatures can also lead to increased byproduct formation. An optimal temperature must be determined experimentally. |
| Short reaction time. | Extend the reaction duration and monitor the consumption of the starting material by HPLC at regular intervals. |
| Inefficient stirring. | Ensure vigorous and consistent stirring to maintain a homogenous reaction mixture, especially if the reagents are not fully soluble. |
Issue 2: Formation of Emtricitabine Sulfoxide as a Major Byproduct
Symptom: HPLC analysis shows a significant peak for Emtricitabine Sulfoxide, which can be difficult to separate from the desired sulfone.
| Possible Cause | Troubleshooting Step |
| Insufficient oxidizing agent or reaction time for complete conversion to the sulfone. | The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To drive the reaction to completion, increase the equivalents of the oxidizing agent and/or the reaction time. |
| Choice of oxidizing agent. | Some oxidizing agents may favor the formation of the sulfoxide. Consider using a stronger oxidizing agent or a catalytic system known to efficiently convert sulfides to sulfones.[6] |
| Reaction conditions favoring sulfoxide stability. | Adjusting the pH or solvent system may influence the relative rates of oxidation. Experiment with different conditions to favor sulfone formation. |
Issue 3: Difficulty in Purifying this compound
Symptom: The isolated product has low purity, contaminated with starting material, sulfoxide, or other byproducts.
| Possible Cause | Troubleshooting Step |
| Inefficient crystallization. | Screen various solvent systems for crystallization. A good solvent system will dissolve the sulfone at an elevated temperature and allow it to crystallize upon cooling, while keeping impurities dissolved. Consider anti-solvent crystallization as well. |
| Co-precipitation of impurities. | If impurities co-precipitate with the product, a multi-step purification process involving recrystallization or chromatographic purification may be necessary. |
| Unsuitable chromatographic conditions. | Optimize the HPLC or column chromatography method. This includes selecting the appropriate stationary phase (e.g., C18, silica), mobile phase composition, and gradient to achieve baseline separation of the sulfone from its impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is a general guideline and may require optimization.
Materials:
-
Emtricitabine
-
Hydrogen Peroxide (30% solution)
-
Methanol
-
Water
Procedure:
-
Dissolve Emtricitabine in a mixture of methanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of 30% hydrogen peroxide to the cooled solution with stirring. The exact molar excess should be determined empirically, starting with 2-3 equivalents.
-
Monitor the reaction progress by HPLC. The reaction may take several hours to proceed to completion.
-
Once the reaction is complete (as determined by the disappearance of the Emtricitabine and Emtricitabine Sulfoxide peaks), quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) until the excess peroxide is destroyed (test with peroxide test strips).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The aqueous layer containing the more polar this compound can then be concentrated and subjected to purification.
Protocol 2: Purification of this compound by Crystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents like methanol/ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.
-
Dry the crystals under vacuum.
-
Assess the purity of the crystals by HPLC. Repeat the crystallization process if necessary to achieve the desired purity.
Data Presentation
Table 1: HPLC Retention Times of Emtricitabine and Related Compounds
| Compound | Typical Retention Time (minutes) |
| Emtricitabine | 2.5 - 3.5 |
| Emtricitabine Sulfoxide | 3.0 - 4.5 |
| This compound | 3.5 - 5.0 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally.
Table 2: Purity Profile of this compound after Different Purification Steps
| Purification Step | Purity of this compound (%) |
| Crude Reaction Mixture | 60 - 80 |
| After First Crystallization | 90 - 95 |
| After Second Crystallization | > 98 |
| After Chromatographic Purification | > 99.5 |
Note: These are typical values and will vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. journaljpri.com [journaljpri.com]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
Addressing Emtricitabine Sulfone peak tailing in chromatography
Troubleshooting Guide: Emtricitabine Sulfone Peak Tailing
Peak tailing is a common issue in chromatography that can significantly impact the accuracy and precision of analytical results. This guide provides a systematic approach to troubleshooting peak tailing specifically for this compound.
Is the peak tailing issue affecting only the this compound peak or all peaks in the chromatogram?
This is the first critical question to diagnose the problem. The answer will guide you to the appropriate troubleshooting path.
-
All peaks are tailing: This typically indicates a physical or system-wide issue.
-
Only the this compound peak (or other polar, acidic analytes) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
Diagram: General Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for a polar, acidic compound like this compound in reverse-phase chromatography is often due to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule can exist, resulting in a distorted peak shape.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[3]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
To achieve a sharp, symmetrical peak for an acidic compound, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte.[2] This ensures that the analyte is in a single, non-ionized form, which will interact more consistently with the non-polar stationary phase. For Emtricitabine and its sulfone metabolite, a mobile phase pH in the range of 2.5 to 4.5 is often used to achieve good peak shape.[3][8]
Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?
A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reverse-phase chromatography, they have different properties. Methanol is a protic solvent and can engage in hydrogen bonding, which can sometimes help to shield silanol groups and reduce tailing. Acetonitrile is aprotic and generally has a stronger elution strength. The optimal organic modifier is often determined empirically during method development.
Q4: What is column end-capping and how does it help reduce peak tailing?
A4: End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups that can cause unwanted secondary interactions. Using an end-capped column is highly recommended for the analysis of polar compounds like this compound to improve peak symmetry.
Q5: My peak tailing issue persists even after optimizing the mobile phase and using a new column. What else can I check?
A5: If peak tailing continues, consider the following:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Extra-Column Volume: Minimize the length and diameter of all tubing, especially between the injector, column, and detector. Check all fittings for proper connections to avoid dead volume.
-
Contamination: Contamination in the mobile phase, injector, or at the head of the column can lead to peak tailing. Flush the system and consider using a guard column.
-
Analyte Stability: Emtricitabine can degrade under acidic and alkaline conditions.[8][9][10] If your mobile phase is causing on-column degradation, this can manifest as peak tailing or the appearance of small secondary peaks.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and resulting peak shape data for Emtricitabine. This data can serve as a reference for what to expect in a well-optimized method.
Table 1: Example HPLC Method Parameters for Emtricitabine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Cyano, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.005 M Ammonium Formate (pH 4.2) (gradient) | Acetonitrile: 20 mM KH2PO4 (pH 3.3) (58.72:41.23 v/v) | Methanol: Buffer (pH 4.5) (gradient) |
| Flow Rate | 1.0 mL/min | 1.7 mL/min | 1.5 mL/min |
| Detection | 280 nm | 270 nm | 260 nm |
| Reference | [8] | [11] | [12] |
Table 2: Reported Peak Tailing/Asymmetry Factors for Emtricitabine
| Chromatographic System | Tailing/Asymmetry Factor | Reference |
| Inertsil ODS 3V, 250 x 4.6 mm, 5 µm; Mobile Phase: Phosphate Buffer (pH not specified) and Acetonitrile | 1.26 | [13] |
| Denali C18, 150 mm x 4.6 mm, 5 µm; Mobile Phase: 0.1% Orthophosphoric Acid (pH 2.2) and Acetonitrile (50:50) | < 2 | [14] |
| Inertsil ODS C18, 4.6 x 250 mm, 5 µm; Mobile Phase: 0.2% Triethylamine (pH 3.5) and Methanol (40:60) | < 2 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a buffered mobile phase commonly used to achieve good peak symmetry for Emtricitabine and related compounds.
Objective: To prepare a 0.005 M ammonium formate buffer with a pH of 4.2.
Materials:
-
Ammonium formate
-
Formic acid
-
HPLC-grade water
-
HPLC-grade methanol
-
0.45 µm filter
Procedure:
-
Weigh out the appropriate amount of ammonium formate to make a 0.005 M solution in HPLC-grade water.
-
Dissolve the ammonium formate in the water.
-
Adjust the pH of the solution to 4.2 using formic acid.
-
Filter the buffer solution through a 0.45 µm filter to remove any particulates.
-
Prepare the mobile phase by mixing the buffer and methanol in the desired ratio as determined by your method.
-
Degas the mobile phase before use.
Diagram: Mobile Phase Preparation Workflow
Caption: Workflow for preparing a buffered mobile phase.
Signaling Pathways and Logical Relationships
Diagram: Chemical and Physical Factors Leading to Peak Tailing
Caption: Factors contributing to peak tailing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. moravek.com [moravek.com]
- 3. A randomized, double-blind comparison of single-tablet regimen elvitegravir/cobicistat/emtricitabine/tenofovir DF versus single-tablet regimen efavirenz/emtricitabine/tenofovir DF for initial treatment of HIV-1 infection: analysis of week 144 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Emtricitabine | 143491-57-0 [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bepls.com [bepls.com]
- 8. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Aqueous solubility of Emtricitabine moderated through physicochemical properties at different temperature | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. turkjps.org [turkjps.org]
Technical Support Center: Optimization of Detection Parameters for Emtricitabine and Emtricitabine Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection parameters for Emtricitabine and its related substance, Emtricitabine Sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of Emtricitabine?
A1: The most common analytical techniques for the quantification of Emtricitabine in bulk drug and pharmaceutical formulations are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical samples.[1][2][3][4][5] Ultraviolet (UV) spectroscopy is also used for simpler estimations in bulk and dosage forms.[6]
Q2: What is a typical starting point for developing an HPLC method for Emtricitabine?
A2: A good starting point for developing an HPLC method for Emtricitabine is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. Detection is typically performed in the UV range of 250-285 nm.[6][7]
Q3: What are the key validation parameters to consider for an analytical method for Emtricitabine?
A3: According to ICH guidelines, the key validation parameters for an analytical method for Emtricitabine include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
Q4: Is there specific information available for the analysis of this compound?
A4: Publicly available, detailed, and validated analytical methods specifically for this compound are limited. However, as a related substance and potential impurity of Emtricitabine, its analysis can be approached by adapting and optimizing the methods used for Emtricitabine. General HPLC and LC-MS principles for separating and detecting polar, water-soluble compounds would apply. It is crucial to perform co-elution studies and stress testing to ensure the separation of this compound from Emtricitabine and other potential impurities.
Troubleshooting Guides
HPLC Method Optimization and Troubleshooting
Problem: Poor peak shape (tailing or fronting) for Emtricitabine or its sulfone.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Emtricitabine and its sulfone are polar compounds that can interact with free silanol groups on the silica-based stationary phase.
-
Solution: Use a base-deactivated column (end-capped) or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic form.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Wash the column with a strong solvent or replace the column if it's old or has been used extensively with complex matrices.
-
-
Problem: Inadequate resolution between Emtricitabine and this compound or other impurities.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of organic modifier to the aqueous buffer may not be optimal for separation.
-
Solution: Perform a gradient elution or systematically vary the mobile phase composition (e.g., change the percentage of acetonitrile or methanol).
-
-
Incorrect pH of the Mobile Phase: The ionization state of the analytes can significantly affect their retention and separation.
-
Solution: Adjust the pH of the aqueous component of the mobile phase. Since Emtricitabine has a pKa around 2.65, a mobile phase pH around 3.5-4.5 is often a good starting point.
-
-
Suboptimal Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity.
-
Solution: Try a different column chemistry, for example, a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for polar compounds.
-
-
UV-Vis Spectrophotometric Method Troubleshooting
Problem: Inaccurate or non-reproducible absorbance readings.
-
Possible Causes & Solutions:
-
Solvent Mismatch: The solvent used for the blank and the sample should be identical.
-
Solution: Ensure the same batch of solvent is used for both the blank and the sample dilutions.
-
-
Concentration outside the Linear Range: The absorbance of the sample may be outside the linear range of the instrument.
-
Solution: Dilute the sample to fall within the calibrated linear range of the method.
-
-
Interference from Excipients: In formulated products, excipients might absorb at the same wavelength as the analyte.
-
Solution: Perform a background correction by scanning the placebo (all excipients without the active pharmaceutical ingredient).
-
-
Data Presentation
Table 1: HPLC Method Parameters for Emtricitabine Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | |
| Flow Rate | 0.8 - 1.5 mL/min | [3][8] |
| Detection Wavelength | 250 - 285 nm | [6][7] |
| Column Temperature | Ambient to 30°C | |
| Injection Volume | 10 - 20 µL | [3] |
Table 2: Validation Parameters for Emtricitabine Analytical Methods
| Parameter | Typical Values | Reference |
| Linearity Range | 5 - 75 µg/mL (HPLC) | [8] |
| LOD (Limit of Detection) | 0.065 µg/mL (HPLC) | |
| LOQ (Limit of Quantification) | 0.198 µg/mL (HPLC) | |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (%RSD) | < 2% | [8] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Emtricitabine
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1% Isopropyl Alcohol in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Emtricitabine in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the Emtricitabine sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions to determine the concentration of Emtricitabine.
-
Protocol 2: LC-MS/MS Method for the Determination of Emtricitabine in Human Plasma
-
Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Emtricitabine from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Emtricitabine and an internal standard.
-
Visualizations
Caption: A general experimental workflow for HPLC analysis.
Caption: A troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of analytical methods for emtricitabine and tenofovir. [wisdomlib.org]
- 3. Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC - Arabian Journal of Chemistry [arabjchem.org]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. journaljpri.com [journaljpri.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Emtricitabine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in Emtricitabine. The information presented is collated from various scientific publications and aims to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, whether for routine quality control or stability studies.
Introduction to Emtricitabine and its Impurities
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1] Like any active pharmaceutical ingredient (API), Emtricitabine can contain process-related impurities and can degrade under various stress conditions to form degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[3][4]
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][5] These studies help in developing stability-indicating analytical methods that can effectively separate the drug from its degradation products.[6][2]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Emtricitabine and its impurities.[7] These methods offer high resolution, sensitivity, and specificity. The following tables summarize the key performance parameters of various reported methods.
Table 1: Comparison of HPLC Methods for Emtricitabine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Intersil ODS-3V | C18 HiQSil[2] | Waters X-Bridge C18[1] |
| Mobile Phase | 10 mM Sodium Phosphate Buffer and Methanol (85:15) | Ammonium Formate (pH 4.2) and Methanol (Gradient)[2] | Buffer (pH 4.0): Acetonitrile (960:40) and Acetonitrile (Gradient)[1] |
| Detection Wavelength | 280 nm | 280 nm[2] | 265 nm[1] |
| Linearity Range | Not Specified | 30–110 ng/spot (for HPTLC)[7] | Not Specified |
| LOD | Not Specified | 0.02 µg/mL[7][2] | Not Specified |
| LOQ | Not Specified | 0.05 µg/mL[7][2] | Not Specified |
| Accuracy (% Recovery) | Found to be accurate | Found to be accurate | 80-120%[1] |
| Precision (%RSD) | Found to be precise | Found to be precise | < 10.0%[1] |
Table 2: Comparison of UPLC Methods for Emtricitabine Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Waters Acquity UPLC BEH C8, 100x 2.1 mm, 1.7µm[8] | BEH C18 (100 mm × 2.1, 1.8 mm)[9] |
| Mobile Phase | Mobile Phase A: 0.01 M Ammonium Acetate (pH 4.8); Mobile Phase B: Methanol and Buffer (80:20) (Gradient) | Potassium Dihydrogen Orthophosphate Buffer and Methanol (45:55 v/v)[9] |
| Detection Wavelength | 270 nm[8] | 261 nm[9] |
| Linearity Range | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | LOQ value is less than the reporting threshold | Not Specified |
| Accuracy (% Recovery) | Recovery results were within the acceptable limits | Not Specified |
| Precision (%RSD) | < 1% RSD for all impurities | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical methods. Below are representative protocols for sample preparation and forced degradation studies.
Sample Preparation Protocol (General)
A generalized workflow for the preparation of a sample solution for HPLC or UPLC analysis is as follows:
-
Weighing: Accurately weigh a quantity of the drug substance or powdered tablets.
-
Dissolution: Transfer the sample to a volumetric flask and dissolve it in a suitable diluent (e.g., a mixture of water and methanol).
-
Sonication: Sonicate the solution for a specified time to ensure complete dissolution.
-
Dilution: Dilute the solution to the final volume with the diluent.
-
Filtration: Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the chromatography system.
Forced Degradation Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method. The drug substance is subjected to various stress conditions:
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 1 M HCl) and heated.[2]
-
Base Hydrolysis: The drug is treated with a basic solution (e.g., 1 M NaOH) and heated.[2]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 30% H₂O₂) at room temperature.[2]
-
Thermal Degradation: The drug is subjected to dry heat (e.g., 80°C) for a specified period.[2]
-
Photolytic Degradation: The drug is exposed to UV light.[2]
Following exposure to these stress conditions, the samples are prepared and analyzed by the developed chromatographic method to assess for degradation and the separation of any formed impurities.
Visualizations
The following diagrams illustrate the typical workflows involved in the validation of analytical methods for Emtricitabine impurities.
Caption: Workflow for Analytical Method Validation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
A Comparative Guide to the Cross-Reactivity of Emtricitabine and its Metabolites in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of emtricitabine and its primary metabolites in various analytical methods. Understanding the specificity of these assays is critical for accurate pharmacokinetic studies, clinical monitoring, and drug development. This document summarizes available data, details experimental methodologies, and provides visual representations of key pathways and workflows.
Introduction to Emtricitabine Metabolism and Cross-Reactivity
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection. Following administration, emtricitabine is primarily excreted unchanged in the urine. However, a portion of the drug is metabolized into two major metabolites: 3'-sulfoxide diastereomers and 2'-O-glucuronide. The potential for these metabolites to cross-react in analytical assays designed to quantify emtricitabine is a critical consideration for ensuring data accuracy.
Cross-reactivity occurs when an assay detects not only the intended analyte but also other structurally similar compounds, such as metabolites. This can lead to an overestimation of the parent drug concentration, impacting pharmacokinetic modeling and clinical decision-making. The degree of cross-reactivity is highly dependent on the analytical method employed.
Metabolic Pathway of Emtricitabine
Emtricitabine undergoes limited metabolism in the body. The primary metabolic pathways involve oxidation of the thiol group and glucuronidation.
Caption: Metabolic pathway of emtricitabine.
Comparison of Analytical Methods
The two primary analytical methodologies for quantifying emtricitabine in biological matrices are immunoassays and chromatographic methods.
| Analytical Method | Principle | Specificity for Emtricitabine | Potential for Cross-Reactivity with Metabolites |
| Immunoassays (e.g., ELISA) | Based on the binding of an antibody to the drug molecule. | Variable, depends on the specificity of the antibody used. | High potential. Structural similarities between emtricitabine and its metabolites can lead to antibody binding and a false-positive signal. Quantitative data on the cross-reactivity of 3'-sulfoxide and 2'-O-glucuronide metabolites in commercially available immunoassays is limited. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties (e.g., polarity, size) as they pass through a column. | High. HPLC methods are designed to physically separate emtricitabine from its metabolites before detection, allowing for individual quantification. | Low. Proper method development ensures distinct retention times for emtricitabine and its metabolites, minimizing the risk of interference. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Very High. This is the gold standard for specificity. Compounds are separated by chromatography and then identified based on their unique mass-to-charge ratio and fragmentation patterns. | Very Low. LC-MS/MS can definitively distinguish between emtricitabine and its metabolites, even if they co-elute from the chromatography column, by selecting specific precursor and product ions for each compound. |
Cross-Reactivity Data
Quantitative data on the cross-reactivity of emtricitabine's major metabolites, 3'-sulfoxide and 2'-O-glucuronide, in immunoassays is not widely available in peer-reviewed literature. One study on the development of a monoclonal antibody (5D2) for emtricitabine detection investigated its specificity against structurally similar compounds.
| Compound | Type | % Cross-Reactivity (in competitive EIA with mAb 5D2) |
| Emtricitabine | Parent Drug | 100% |
| Emtricitabine-triphosphate | Anabolite | Not Detected[1] |
| Lamivudine | Structurally Similar Drug | Not Detected[1] |
| Abacavir | Structurally Similar Drug | Not Detected[1] |
| Ribonucleosides & Deoxyribonucleosides | Endogenous Compounds | Not Detected[1] |
Note: The study did not report cross-reactivity data for the 3'-sulfoxide or 2'-O-glucuronide metabolites.[1]
Experimental Protocols
General Workflow for Assessing Cross-Reactivity in Immunoassays
The following diagram illustrates a typical workflow for determining the cross-reactivity of metabolites in an immunoassay.
Caption: Workflow for cross-reactivity assessment.
High-Performance Liquid Chromatography (HPLC)
A common approach for the specific quantification of emtricitabine involves reversed-phase HPLC with UV detection.
-
Sample Preparation: Protein precipitation of plasma or urine samples using a solvent like methanol or acetonitrile, followed by centrifugation and collection of the supernatant.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The specific composition is optimized to achieve separation between emtricitabine and its metabolites.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV absorbance at a wavelength where emtricitabine has significant absorption (e.g., around 280 nm).
-
-
Quantification: The concentration of emtricitabine is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of emtricitabine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of specificity and sensitivity for the quantification of emtricitabine and its metabolites.
-
Sample Preparation: Similar to HPLC, involving protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.
-
Chromatographic Separation: An HPLC or UHPLC system is used to separate the compounds before they enter the mass spectrometer. The chromatographic conditions are optimized to provide good peak shape and separation.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate charged ions of emtricitabine and its metabolites.
-
Mass Analysis: A triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor ions (the mass of the intact molecule) and product ions (fragments of the molecule) are selected for emtricitabine and each metabolite. This highly selective detection method ensures that only the target compounds are quantified.
-
-
Quantification: An internal standard (a stable isotope-labeled version of emtricitabine) is added to all samples and standards. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the samples.
Conclusion
The choice of analytical method has a significant impact on the potential for cross-reactivity from emtricitabine metabolites.
-
Chromatographic methods, particularly LC-MS/MS, offer high to very high specificity and can reliably differentiate and quantify emtricitabine in the presence of its metabolites. These methods are recommended for definitive pharmacokinetic and clinical studies where accuracy is paramount.
-
Immunoassays, while offering advantages in terms of speed and ease of use, have a higher inherent risk of cross-reactivity. The structural similarity between emtricitabine and its 3'-sulfoxide and 2'-O-glucuronide metabolites suggests a potential for interference. However, there is a notable lack of publicly available quantitative data to confirm the extent of this cross-reactivity in specific immunoassay kits.
For researchers and drug development professionals, it is crucial to validate the specificity of any assay used for emtricitabine quantification. When using immunoassays, it is advisable to confirm any positive results with a more specific method like LC-MS/MS, especially in studies where metabolite concentrations are expected to be significant. Further research is needed to characterize the cross-reactivity of emtricitabine's major metabolites in commercially available immunoassays to aid in the interpretation of results from these platforms.
References
Emtricitabine and its Sulfone Metabolite: An In Vivo Pharmacokinetic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo pharmacokinetic comparison between the antiretroviral drug emtricitabine and its primary oxidative metabolite, emtricitabine sulfone. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Metabolic Pathway of Emtricitabine
Emtricitabine undergoes limited metabolism in vivo. The primary metabolic pathway involves the oxidation of the thiol group to form diastereomeric 3'-sulfoxides, collectively referred to as this compound.[1] A smaller fraction is conjugated with glucuronic acid.[1] Approximately 9% of an administered dose of emtricitabine is recovered in the urine as the 3'-sulfoxide diastereomers.[1]
Caption: Metabolic fate of Emtricitabine in vivo.
Pharmacokinetic Data
A direct in vivo pharmacokinetic comparison involving the administration of isolated this compound has not been extensively reported in publicly available literature. The following tables summarize the pharmacokinetic parameters of the parent drug, emtricitabine, and the available information regarding its sulfone metabolite.
Table 1: In Vivo Pharmacokinetic Parameters of Emtricitabine
| Parameter | Value | Species | Notes | Source |
| Bioavailability | 93% (capsule), 75% (oral solution) | Human | - | [2][3] |
| Time to Peak Concentration (Tmax) | 1-2 hours | Human | Post-oral administration. | [1] |
| Peak Plasma Concentration (Cmax) | 1.8 ± 0.7 µg/mL | Human | 200 mg once daily dose. | [2] |
| Area Under the Curve (AUC) | 10.0 ± 3.1 µg.h/mL | Human | 200 mg once daily dose. | [2] |
| Plasma Half-life (t½) | ~10 hours | Human | - | [1][3] |
| Volume of Distribution (Vd) | 1.4 ± 0.3 L/kg | Human | - | [2] |
| Protein Binding | <4% | Human | - | [1][3] |
| Renal Clearance | ~86% of total clearance | Human | Primarily via glomerular filtration and active tubular secretion. | [2][3] |
Table 2: In Vivo Data on this compound
| Parameter | Value | Species | Notes | Source |
| Metabolite Formation | ~9% of an emtricitabine dose | Human | Oxidized to 3'-sulfoxide diastereomers. | [1] |
| Urinary Excretion | 13% of an emtricitabine dose is recovered in urine as metabolites, with the sulfone being the major component. | Human | - | [1] |
Experimental Protocols
The characterization of emtricitabine's pharmacokinetics and the quantification of its metabolites in vivo typically involve the following methodologies.
1. Animal Models and Administration:
-
Species: Mice (e.g., BALB/c) are commonly used preclinical models.[4]
-
Administration Routes: Oral gavage, intraperitoneal (IP), and intravenous (IV) injections are standard administration routes to assess pharmacokinetics.[5]
-
Dosing: Doses are often selected to achieve plasma concentrations comparable to those observed in humans.[4]
2. Sample Collection:
-
Matrices: Blood (plasma), urine, and various tissues are collected at predetermined time points post-administration.[4]
-
Techniques: Microsampling techniques can be employed to minimize the stress on the animals.[5]
3. Bioanalytical Quantification:
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is the gold standard for the simultaneous quantification of emtricitabine and its metabolites in biological matrices.[4][6]
-
Procedure: This involves protein precipitation from plasma samples, followed by chromatographic separation and detection.[6]
Caption: In vivo pharmacokinetic study workflow.
Summary and Conclusion
The available in vivo data indicates that emtricitabine is a drug with a favorable pharmacokinetic profile, characterized by high bioavailability and a half-life that supports once-daily dosing.[1][2][3] Its metabolism is limited, with this compound being the most prominent, yet minor, metabolite.[1] The sulfone is primarily eliminated through renal excretion.[1]
While a direct head-to-head in vivo pharmacokinetic comparison between emtricitabine and its sulfone metabolite is not available in the current body of literature, the existing data strongly suggests that the pharmacokinetics of the parent drug, emtricitabine, are the primary determinant of its efficacy and safety profile. The formation of the sulfone metabolite represents a minor elimination pathway. Further research involving the direct administration of this compound would be necessary to fully elucidate its independent pharmacokinetic properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Emtricitabine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Emtricitabine and Other NRTIs, with Reference to its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Emtricitabine, a widely used Nucleoside Reverse Transcriptase Inhibitor (NRTI), with other prominent NRTIs. It also addresses the current understanding of its primary metabolite, Emtricitabine Sulfone. This document synthesizes available experimental data to offer a clear perspective on the efficacy, resistance profiles, and safety of these antiretroviral agents.
Introduction to Emtricitabine and its Metabolism
Emtricitabine (FTC) is a synthetic nucleoside analog of cytidine with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] As with other NRTIs, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle.[2] Following administration, Emtricitabine is metabolized in the body, with approximately 9% of a dose being converted to 3'-sulfoxide diastereomers.[2] While the biological activity of the parent compound is well-documented, specific data on the anti-HIV activity of this compound is not extensively available in published literature. This guide will focus on the known activity of Emtricitabine in comparison to other NRTIs, providing context on its metabolic fate.
Comparative Biological Activity of NRTIs
The following table summarizes the key in vitro biological activity parameters for Emtricitabine and other commonly used NRTIs. This data is essential for understanding their relative potency and therapeutic potential.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 50% Effective Concentration (EC50) against HIV-1 (µM) | 50% Cytotoxic Concentration (CC50) in MT-4 cells (µM) | Selectivity Index (SI = CC50/EC50) | Key Resistance Mutations |
| Emtricitabine (FTC) | 0.0013 - 0.64[3] | >50 | High | M184V/I |
| Lamivudine (3TC) | 0.002 - 0.5 | >100 | High | M184V/I |
| Tenofovir (TFV) | 0.5 - 2.2[3] | >100 | Moderate | K65R |
| Abacavir (ABC) | 0.03 - 0.06 | >100 | High | L74V, Y115F, M184V |
| Zidovudine (AZT) | 0.003 - 0.012 | >100 | High | Thymidine Analog Mutations (TAMs) |
Note: EC50 and CC50 values can vary depending on the specific cell line, viral strain, and experimental conditions used. The data presented here is a representative range from published studies.
Experimental Protocols
The data presented in this guide is derived from established in vitro assays. Below are detailed methodologies for key experiments used to evaluate the biological activity of NRTIs.
In Vitro Anti-HIV Assay (MT-4 Cell Line)
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Culture: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates containing serial dilutions of the test compounds (e.g., Emtricitabine, other NRTIs). Control wells with infected, untreated cells and uninfected, untreated cells are also included.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for multiple rounds of viral replication.[4]
-
Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A tetrazolium salt (MTT) is added to the wells, which is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The absorbance is read on a spectrophotometer, and the reduction in cell viability due to viral cytopathic effect is quantified.[4]
-
p24 Antigen Capture ELISA: The concentration of the viral core protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A decrease in p24 levels indicates inhibition of viral replication.
-
Cytotoxicity Assay (LDH Release Assay)
This assay measures the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that causes a 50% reduction in cell viability.
-
Cell Culture: MT-4 cells (or another appropriate cell line) are cultured as described above.
-
Compound Treatment: Cells are seeded in 96-well plates with serial dilutions of the test compounds. Control wells include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Incubation: Plates are incubated for the same duration as the anti-HIV assay to ensure comparable conditions.
-
LDH Measurement: The release of lactate dehydrogenase (LDH) from damaged cell membranes into the culture supernatant is quantified.[5]
-
A substrate mix containing lactate and a tetrazolium salt is added to the supernatant.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance is measured spectrophotometrically, and the amount of LDH release is proportional to the number of dead cells.[6]
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: Metabolic pathway of Emtricitabine.
Caption: Workflow of an in vitro anti-HIV assay.
Conclusion
Emtricitabine remains a cornerstone of antiretroviral therapy due to its high potency against HIV-1, favorable safety profile, and high barrier to resistance, primarily associated with the M184V/I mutation. While it undergoes metabolism to form sulfoxide diastereomers, the available literature does not provide specific data on the anti-HIV activity of these metabolites, suggesting they are likely minor contributors to the overall antiviral effect of the drug. The comparative data presented in this guide underscores the potent activity of Emtricitabine relative to other NRTIs. Further research into the biological activity of its metabolites could provide a more complete understanding of its pharmacological profile.
References
Validating the Quantification of Emtricitabine Sulfone in Biological Matrices: A Comparison of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral agent emtricitabine, accurate quantification of its metabolites is crucial for comprehensive pharmacokinetic and safety assessments. This guide provides a comparative overview of analytical methodologies for the validation of Emtricitabine Sulfone (also known as emtricitabine S-oxide), a primary metabolite of emtricitabine, in biological matrices.
Emtricitabine is a nucleoside reverse transcriptase inhibitor widely used in the treatment and prevention of HIV infection. In the body, it is metabolized to its active triphosphate form and also undergoes oxidation to form this compound. Monitoring the levels of this sulfone metabolite is important for understanding the complete disposition of the drug. This guide focuses on the methods available for its quantification, with a primary emphasis on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for bioanalytical assays.
Comparison of Analytical Methods
While various analytical techniques can be employed for the quantification of small molecules, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for measuring drug metabolites in complex biological fluids like plasma. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be utilized, particularly for stability-indicating assays of the drug substance, where it can effectively separate the parent drug from its degradation products, including the sulfoxide metabolite[1]. However, for the low concentrations typically found in biological samples, LC-MS/MS is generally required.
| Parameter | LC-MS/MS Method for Emtricitabine | HPLC-UV/DAD (Stability Indicating) |
| Analyte(s) | Emtricitabine (and potentially this compound) | Emtricitabine and its degradation products (including sulfoxide) |
| Biological Matrix | Human Plasma | Not typically used for biological matrices |
| Linearity Range | 20 to 5000 ng/mL[2] | Not applicable for bioanalysis |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] | Not applicable for bioanalysis |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%)[2] | Not applicable for bioanalysis |
| Precision (% CV) | ≤15% (except LLOQ, ≤20%)[2] | Not applicable for bioanalysis |
| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation | Simple dissolution |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a generalized protocol for an LC-MS/MS method for the quantification of emtricitabine in human plasma, which can be adapted for the inclusion of this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
-
Condition a solid-phase extraction cartridge (e.g., Strata-X) with methanol followed by 0.1% formic acid in water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove interfering substances.
-
Elute the analyte and IS with an organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., Kinetex biphenyl 100 A, 100 mm × 4.6 mm, 5µm) is commonly used[2].
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typical[2].
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for emtricitabine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Mass Transitions:
-
Emtricitabine: m/z 248.05 → 130.15[2]
-
This compound: The precursor ion would be approximately m/z 264.04, corresponding to [M+H]+. The product ion would be determined through infusion and fragmentation experiments.
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical method validation workflow for quantifying this compound in a biological matrix.
Bioanalytical workflow for this compound quantification.
This guide provides a foundational understanding of the principles and practices involved in the validation of analytical methods for this compound in biological matrices. For the successful implementation and validation of such an assay, it is imperative to adhere to the comprehensive guidelines issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
References
Comparative Stability Analysis: Emtricitabine vs. its Sulfone Derivative
For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) and its degradation products is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of the stability of the antiretroviral drug emtricitabine and its sulfone derivative, a potential oxidative degradation product.
Executive Summary
Emtricitabine is known to be susceptible to degradation under oxidative, acidic, and alkaline conditions.[1][2] Forced degradation studies consistently show significant decomposition of emtricitabine when exposed to oxidizing agents, strong acids, and strong bases. The primary oxidative degradation pathway involves the oxidation of the sulfide moiety in the oxathiolane ring, leading to the formation of sulfoxide diastereomers and potentially the corresponding sulfone. Information regarding the intrinsic stability of the sulfone derivative itself is limited.
Quantitative Stability Data
The following table summarizes the typical degradation of emtricitabine under various forced degradation conditions as reported in literature. It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).
| Stress Condition | Reagent/Condition | Temperature | Duration | Percent Degradation of Emtricitabine | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 1 hour | Significant Degradation | [3] |
| Base Hydrolysis | 0.1N NaOH | 60°C | 1 hour | Significant Degradation | [3] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Significant Degradation | [3] |
| Thermal | Dry Heat | 70°C | 24 hours | Stable/Minimal Degradation | [3][4] |
| Photolytic | UV/Visible Light | Ambient | 24 hours | Stable/Minimal Degradation | [3] |
Experimental Protocols
A generalized protocol for conducting forced degradation studies on emtricitabine is provided below. This protocol is a synthesis of methodologies reported in various studies.[3][5]
Forced Degradation Study Protocol for Emtricitabine
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve emtricitabine in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N hydrochloric acid. Heat the mixture at 60°C for a specified duration (e.g., 1 hour). After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N sodium hydroxide. Heat the mixture at 60°C for a specified duration (e.g., 1 hour). After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1N hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation: Place the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours). Subsequently, dissolve the stressed sample in the solvent to the desired concentration.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber for a specified duration.
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating emtricitabine from its degradation products.
-
A typical HPLC system would consist of a C18 column and a mobile phase of buffer and an organic solvent in a gradient or isocratic elution mode. Detection is commonly performed using a UV detector.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation testing of emtricitabine.
Proposed Degradation Pathway of Emtricitabine
Caption: Known and hypothesized degradation pathways of emtricitabine.
Discussion and Conclusion
The available data robustly demonstrates that emtricitabine is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress, while it exhibits relative stability under thermal and photolytic conditions. The primary product of oxidative degradation is the sulfoxide derivative. It is reasonable to hypothesize that further oxidation could lead to the formation of the corresponding sulfone.
Crucially, there is a lack of publicly available studies that directly compare the stability of the this compound derivative to the parent drug. Such a study would be invaluable for a comprehensive understanding of the degradation profile of emtricitabine. To perform such a comparison, the sulfone derivative would first need to be synthesized and purified to serve as a reference standard in forced degradation studies. The stability of this isolated sulfone could then be evaluated under the same stress conditions as emtricitabine, and the degradation kinetics could be compared.
For researchers and drug development professionals, the key takeaway is the inherent instability of emtricitabine to oxidative and hydrolytic stress. Formulation strategies and storage conditions should be carefully designed to mitigate these degradation pathways. Further research into the stability and potential biological activity of the sulfone derivative is warranted to complete the impurity profile of emtricitabine.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
A Head-to-Head Comparison of Emtricitabine and Lamivudine Degradation
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of active pharmaceutical ingredients is paramount. This guide provides a detailed comparative analysis of the degradation behavior of two structurally similar nucleoside reverse transcriptase inhibitors, Emtricitabine (FTC) and Lamivudine (3TC). While both are mainstays in antiretroviral therapy, their subtle structural differences lead to notable variations in their degradation profiles under stress conditions.
A study directly comparing the degradation of emtricitabine and lamivudine reveals that both drugs follow similar degradation routes but at different rates under acidic, basic, and oxidative stress.[1] The primary structural difference between the two is an additional fluorine atom at the 5-position of the cytosine ring in emtricitabine.[1]
Quantitative Degradation Comparison
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the comparative degradation of Emtricitabine and Lamivudine under various stress conditions as reported in the literature.
| Stress Condition | Emtricitabine Degradation | Lamivudine Degradation | Key Observations |
| Acidic Hydrolysis | Extensive degradation observed.[2][3] | Shows instability in acidic conditions.[4][5] | Both drugs are susceptible to acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | Extensive degradation observed.[2][3] | Shows instability in alkaline conditions.[4][5] | Both drugs are unstable in basic environments. |
| Oxidative Stress | Extensive degradation found.[2][3] | Degrades extensively in an oxidative environment.[4][5] | The presence of oxidizing agents leads to significant degradation for both compounds. |
| Thermal Stress | Stable.[4][5] | Stable to thermal stress.[4][5] | Both molecules exhibit good stability under dry heat conditions. |
| Photolytic Stress | Stable.[4][5] | Stable to light.[4][5] | Exposure to light does not appear to be a significant degradation pathway for either drug. |
| Neutral Hydrolysis | Not explicitly detailed but implied to be more stable than acidic/alkaline conditions. | Stable in neutral conditions.[4][5] | Both drugs are relatively stable in neutral aqueous solutions. |
Degradation Pathways and Products
Both emtricitabine and lamivudine degrade through similar pathways, primarily involving hydrolysis of the cytosine moiety and oxidation of the oxathiolane ring.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on Emtricitabine and Lamivudine, based on methodologies described in the literature.
Forced Degradation Stock Solution Preparation
A stock solution of the drug substance (Emtricitabine or Lamivudine) is prepared by dissolving a known amount in a suitable diluent (e.g., a mixture of water and methanol) to achieve a specified concentration.
Stress Conditions
-
Acid Hydrolysis : The drug stock solution is treated with an equal volume of a strong acid (e.g., 1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 60 minutes). The solution is then neutralized with a corresponding base (e.g., 1 M NaOH).[2][3]
-
Base Hydrolysis : The drug stock solution is treated with an equal volume of a strong base (e.g., 1 M NaOH) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 60 minutes). The solution is subsequently neutralized with a corresponding acid (e.g., 1 M HCl).[2][3]
-
Oxidative Degradation : The drug stock solution is treated with an oxidizing agent (e.g., 30% hydrogen peroxide) and kept at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes).[2][3]
-
Thermal Degradation : A solid sample of the drug substance is placed in a controlled temperature oven (e.g., at 80°C) for an extended period (e.g., seven days).[2]
-
Photolytic Degradation : A solid sample of the drug substance is exposed to a photolyte with a specific light intensity for a defined duration.
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is typically employed for the analysis of stressed samples.
-
Column : A C18 column is commonly used.[6]
-
Mobile Phase : A gradient elution with a mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol) is often utilized.[2][3][6]
-
Detection : UV detection at a wavelength of 280 nm is a common method for quantification.[2][3][6]
Conclusion
References
- 1. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Emtricitabine Sulfone Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the validation of emtricitabine sulfone analytical standards. While specific inter-laboratory validation data for this compound is not publicly available, this document outlines the common validation parameters and experimental protocols used for the parent compound, emtricitabine. This information serves as a robust framework for establishing and validating analytical standards for its sulfone metabolite.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize quantitative data from various studies on the validation of analytical methods for emtricitabine, primarily using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These parameters are crucial for assessing the reliability and consistency of an analytical standard in an inter-laboratory setting.
Table 1: Performance Characteristics of RP-HPLC Methods for Emtricitabine Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3 |
| Linearity Range (µg/mL) | 2-10 | 20-60 | 5-25 |
| Correlation Coefficient (r²) | 0.99 | 0.9994 | 0.999 |
| Accuracy (% Recovery) | - | 100-100.6 | 100.4-100.6 |
| Precision (% RSD) | < 2 | 0.80-0.95 | 0.30 |
| Limit of Detection (LOD) (µg/mL) | - | 4.80 | 0.065 |
| Limit of Quantification (LOQ) (µg/mL) | - | 14.7 | 0.198 |
Table 2: Performance Characteristics of HPTLC Methods for Emtricitabine Analysis [3]
| Parameter | Green RP-HPTLC | Routine NP-HPTLC |
| Linearity Range | - | - |
| Correlation Coefficient (r²) | - | - |
| Accuracy (% Recovery) | - | 96.43-101.95 |
| Precision (% RSD of Recovery) | 0.75-1.69 | 2.19-3.31 |
| LOD | - | - |
| LOQ | - | - |
Experimental Protocols
Detailed methodologies are essential for reproducibility in inter-laboratory studies. Below are typical experimental protocols for the analysis of emtricitabine, which can be adapted for this compound.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used technique for the quantification of emtricitabine is RP-HPLC.[4][5] The method's validation is typically performed according to the International Council for Harmonisation (ICH) Q2B guidelines.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.
-
Column: A Kromasil C18 column (250mm x 4.6 ID, 5µ particle size) is a frequent choice.
-
Mobile Phase: A mixture of methanol and water, often in a 60:40 (v/v) ratio, is a common mobile phase.[1] The pH may be adjusted with orthophosphoric acid. The mobile phase should be filtered through a 0.45µ membrane filter and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: The UV detection wavelength is generally set at 280 nm or 262 nm for optimal absorbance of emtricitabine.[1][2]
-
Standard Preparation: A stock solution of the emtricitabine working standard is prepared by dissolving a known amount in a suitable solvent, such as methanol, and then diluting it to the desired concentration with the mobile phase.[1]
Forced Degradation Studies
To ensure the stability-indicating nature of an analytical method, forced degradation studies are conducted. These studies involve subjecting the analyte to stress conditions such as acidic, basic, oxidative, photolytic, and thermal degradation, as per ICH Q1A (R2) guidelines.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial for establishing the ruggedness and reproducibility of an analytical method for a reference standard. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for Inter-Laboratory Validation of an Analytical Standard.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of analytical methods for emtricitabine and tenofovir. [wisdomlib.org]
- 5. jbino.com [jbino.com]
Comparative Cytotoxicity Analysis: Emtricitabine vs. Emtricitabine Sulfone
A Guide for Researchers in Drug Development and Life Sciences
This guide provides a comparative overview of the cytotoxic profiles of the antiretroviral drug Emtricitabine and its primary metabolite, Emtricitabine Sulfone. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of therapeutic compounds.
Introduction
Emtricitabine (FTC) is a widely prescribed nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment and prevention of HIV-1 infection.[1] Following administration, Emtricitabine is metabolized in the body, with a notable pathway being the oxidation of the thiol moiety to form 3'-sulfoxide diastereomers, collectively referred to as this compound.[2] Understanding the cytotoxic potential of both the parent drug and its metabolites is a critical aspect of preclinical safety assessment. This guide synthesizes the available data on the cytotoxicity of Emtricitabine and addresses the current landscape of knowledge regarding the cytotoxic effects of this compound.
Data Presentation: Cytotoxicity Profiles
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| Emtricitabine | HepG2 (Human Hepatoma) | Cell Proliferation Assay | Reduction in cell growth | Moderately reduced hepatocyte proliferation, independent of effects on mitochondrial DNA. | [3][4] |
| Emtricitabine | HepG2 (Human Hepatoma) | Mitochondrial Toxicity Assay | Mitochondrial parameters | No significant mitochondrial toxicity observed. | [3] |
| Emtricitabine & Tenofovir | HepG2 (Human Hepatoma) | Cell Proliferation Assay | Reduction in cell growth | Slightly reduced cell proliferation without affecting mitochondrial parameters. | [4] |
Note: IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) values for the cytotoxicity of Emtricitabine are not consistently reported across studies, which often focus on its antiviral efficacy (EC50). The available data suggests a generally low level of cytotoxicity for the parent compound.[5]
Data on this compound: A comprehensive search of the scientific literature did not yield specific studies detailing the in vitro cytotoxicity of this compound (3'-sulfoxide diastereomers). Consequently, quantitative data such as IC50 or CC50 values for this metabolite are not available for a direct comparison.
Experimental Protocols
To facilitate further research in this area, a standard experimental protocol for assessing the cytotoxicity of Emtricitabine and this compound is provided below. This protocol is based on the widely used MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Assessment
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., HepG2, HEK293, PBMCs) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of Emtricitabine and this compound in a suitable solvent (e.g., sterile water or DMSO).
- Perform serial dilutions of the stock solutions in the cell culture medium to achieve a range of desired final concentrations.
- Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with solvent) and untreated control (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Incubation:
- Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the MTT-containing medium from the wells.
- Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
- Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Visualizations
Metabolic Pathway of Emtricitabine
Caption: Metabolic fate of Emtricitabine in the body.
Experimental Workflow for Cytotoxicity Assessment
Caption: A stepwise process for determining compound cytotoxicity.
References
- 1. NRTIs and Intracellular Activity and Toxicities for Women, Advanced HIV & Hepatitis [natap.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Emtricitabine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Emtricitabine Sulfone: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Emtricitabine Sulfone in a laboratory setting. The procedures outlined below are based on general best practices for pharmaceutical waste disposal and information available for the parent compound, emtricitabine. Researchers, scientists, and drug development professionals should always consult their institution's specific waste management protocols and local regulations for compliance.
I. Immediate Safety Precautions and Spill Management
In the event of a spill, immediate containment and decontamination are crucial to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
If there is a risk of dust or aerosol formation, use respiratory protection.[1][2]
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Contain the Spill: Prevent the spill from spreading and keep it away from drains or water courses.[1][2]
-
Absorb Liquids: For liquid spills, use an absorbent, inert material such as diatomite or universal binders to soak up the substance.[1]
-
Collect Solids: For solid spills, carefully sweep or scoop the material to avoid dust generation and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate Surfaces: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbents and PPE, should be collected in a sealed, leak-proof container and disposed of as chemical waste in accordance with institutional and local regulations.[1][4]
II. Waste Disposal Procedures
Proper disposal of this compound waste is essential to minimize environmental impact and comply with regulations.
Waste Segregation and Storage:
-
Non-Contaminated Waste: Unused, expired, or non-contaminated this compound should be disposed of as chemical waste. Do not mix with regular trash or pour down the drain.
-
Contaminated Waste: All materials that have come into contact with this compound, such as vials, pipette tips, gloves, and absorbent materials, should be considered contaminated and segregated for chemical waste disposal.
-
Storage: Store all waste in clearly labeled, sealed, and leak-proof containers in a cool, well-ventilated area away from incompatible materials.[1]
Disposal Methods: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration.[5] If this is not available, other methods may be permissible depending on local regulations.
-
Consult Regulations: Always follow your country, federal, state, and local regulations for chemical waste disposal.[1]
-
Professional Disposal Service: Utilize your institution's designated hazardous waste disposal service. These services are equipped to handle and transport chemical waste to appropriate disposal facilities.
-
Incineration: High-temperature incineration is the recommended method for destroying active pharmaceutical ingredients.[5][6]
-
Landfilling: In some cases, and only if permitted by regulations, encapsulated or inertized waste may be disposed of in a designated landfill.[6] Untreated waste should not be sent to a non-engineered dump.[5]
III. Quantitative Disposal Data
No specific quantitative data, such as concentration limits for different disposal routes, for this compound was identified in the publicly available safety data sheets for the parent compound, emtricitabine. It is recommended to treat all concentrations of this compound as requiring disposal as chemical waste.
| Parameter | Value |
| Regulatory Concentration Limits for Disposal | Not specified in available resources. |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Not specified in available resources. |
IV. Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
